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  • Product: 2-chloro-1-ethoxy-3-nitroBenzene
  • CAS: 846031-57-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-ethoxy-3-nitrobenzene Introduction 2-Chloro-1-ethoxy-3-nitrobenzene is a substituted aromatic compound of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-ethoxy-3-nitrobenzene

Introduction

2-Chloro-1-ethoxy-3-nitrobenzene is a substituted aromatic compound of significant interest to researchers in synthetic organic chemistry, materials science, and drug discovery. Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—a chloro atom, an ethoxy group, and a nitro group—positions it as a versatile intermediate for the synthesis of more complex molecular entities. The strategic placement of these groups on the benzene ring dictates its reactivity and physicochemical profile, making a thorough understanding of these properties essential for its effective application.

The electron-withdrawing nature of the nitro group, combined with the directing effects of the chloro and ethoxy substituents, creates a nuanced electronic landscape on the aromatic ring, influencing its susceptibility to further chemical modification, particularly nucleophilic aromatic substitution.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene, offering field-proven insights into its synthesis, spectral characterization, and safe handling. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage this compound's unique characteristics in their scientific endeavors.

Molecular and Physicochemical Characteristics

The fundamental properties of a chemical compound are dictated by its structure. For 2-chloro-1-ethoxy-3-nitrobenzene, the interplay between its substituents governs its physical state, solubility, and lipophilicity—critical parameters for designing reaction conditions or predicting pharmacokinetic behavior.

Molecular Structure

The arrangement of atoms in 2-chloro-1-ethoxy-3-nitrobenzene is foundational to its chemical identity and reactivity.

Caption: Molecular structure of 2-chloro-1-ethoxy-3-nitrobenzene.

Core Physicochemical Data

A summary of the key quantitative descriptors for 2-chloro-1-ethoxy-3-nitrobenzene is provided below. These values are essential for laboratory handling, reaction setup, and computational modeling.

PropertyValueSource
IUPAC Name 2-chloro-1-ethoxy-3-nitrobenzeneN/A
CAS Number 87291-34-7[3]
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3][4]
Physical State Oil, may crystallize[4]
Melting Point 58-60 °C (for the similar isomer 1-(2-chloroethoxy)-3-nitrobenzene)[4]
XLogP3 2.8[3]
Topological Polar Surface Area 55.1 Ų[3]

Note: Some properties are for structurally similar isomers and serve as valuable estimates.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. The expected spectral characteristics for 2-chloro-1-ethoxy-3-nitrobenzene are detailed below, based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the three different substituents.

    • Ethoxy Methylene Protons (-O-CH₂-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.

    • Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.3-1.5 ppm, coupled to the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the electronegative chloro (C-Cl) and oxygen (C-O) atoms will be significantly deshielded (shifted downfield).

    • Ethoxy Carbons: Two signals in the aliphatic region for the methylene (-OCH₂) and methyl (-CH₃) carbons, typically around δ 60-70 ppm and δ 15-20 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[6] For 2-chloro-1-ethoxy-3-nitrobenzene, characteristic absorption bands are expected for:

  • N-O Asymmetric & Symmetric Stretching: Strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, are definitive for the nitro group.

  • C-O-C Stretching: A strong band in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether).

  • C-H Aromatic Stretching: Peaks observed just above 3000 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (201.61). The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key identifier.

  • Key Fragments: Fragmentation may involve the loss of the ethoxy group, the nitro group, or other characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

A primary method for synthesizing aryl ethers like 2-chloro-1-ethoxy-3-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is viable because the potent electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex).[2]

A plausible synthetic route involves the reaction of 2,6-dichloro-1-nitrobenzene with sodium ethoxide. The ethoxide ion preferentially displaces one of the chlorine atoms. The choice of which chlorine is displaced is governed by the combined electronic and steric effects of the substituents.

reactant1 2,6-Dichloro-1-nitrobenzene process Nucleophilic Aromatic Substitution (SNAr) reactant1->process reactant2 Sodium Ethoxide (NaOEt) reactant2->process solvent Solvent (e.g., Ethanol, DMSO) solvent->process product 2-Chloro-1-ethoxy-3-nitrobenzene process->product byproduct Sodium Chloride (NaCl) process->byproduct

Caption: Synthetic workflow for 2-chloro-1-ethoxy-3-nitrobenzene via SNAr.

Reactivity Insights
  • Role of the Nitro Group: The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to the leaving group (the chlorine atom).[1][2] It stabilizes the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.[2]

  • Versatility for Further Synthesis: The resulting molecule is a rich platform for further functionalization. The remaining chloro group can be displaced by other nucleophiles under more forcing conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck). The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals, opening up a vast array of subsequent chemical transformations.

Applications in Research and Drug Development

The utility of 2-chloro-1-ethoxy-3-nitrobenzene lies in its role as a versatile building block. Halogenated and nitrated aromatic compounds are prevalent in medicinal chemistry and are components of numerous FDA-approved drugs.[7][8]

  • Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize libraries of compounds for screening against various biological targets. The reduction of the nitro group to an amine, followed by acylation or alkylation, is a common strategy in drug discovery.[9]

  • Precursor for Heterocyclic Systems: The functional groups present can be used to construct heterocyclic rings, such as benzimidazoles, which are important pharmacophores found in drugs for a wide range of conditions including ulcers, hypertension, and cancer.[8]

  • Role of the Nitro Group in Prodrugs: In some contexts, the nitro group itself can be a functional component of a prodrug. Under the hypoxic (low oxygen) conditions found in solid tumors, nitro groups can be enzymatically reduced to cytotoxic species, making nitroaromatic compounds valuable for developing hypoxia-activated cancer therapies.[10][11]

Experimental Protocols

Adherence to validated protocols is crucial for reproducible results and laboratory safety.

Protocol: Synthesis of 2-Chloro-1-ethoxy-3-nitrobenzene

Causality: This protocol leverages the SNAr mechanism. Ethanol serves as both the solvent and the precursor for the ethoxide nucleophile. The use of a base (sodium metal) is necessary to generate the more nucleophilic ethoxide from ethanol. Refluxing provides the thermal energy required to overcome the activation energy barrier of the reaction.

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to absolute ethanol (a sufficient volume to dissolve the starting material) under an inert atmosphere (e.g., nitrogen). Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Starting Material: Once the sodium has fully dissolved and the solution has cooled, add 2,6-dichloro-1-nitrobenzene (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-1-ethoxy-3-nitrobenzene.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.

  • Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount into a capillary tube, sealed at one end, to a depth of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on data for structurally related compounds, 2-chloro-1-ethoxy-3-nitrobenzene should be handled with care.[3]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral: May be toxic or harmful if swallowed.[3][12]

    • Skin Sensitization/Irritation: May cause an allergic skin reaction or skin irritation.[3][12]

    • Eye Irritation: Causes serious eye irritation.[3][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • Benchchem. Synthesis routes of 1-(2-Chloroethoxy)-3-nitrobenzene.
  • PubChem. 1-(2-Chloroethoxy)-3-nitrobenzene | C8H8ClNO3 | CID 4304424.
  • Fisher Scientific.
  • SpectraBase. Benzene, 2-chloro-1-(2-chloroethoxy)-4-nitro- - Optional[FTIR] - Spectrum.
  • International Programme on Chemical Safety. 2-CHLORO-1-NITROBENZENE ICSC: 0028.
  • PubChem. 2-Chloro-1-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 12411827.
  • ChemScene. Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene.
  • Benchchem. 1-Chloro-4-ethoxy-2-nitrobenzene|CAS 89979-06-6.
  • PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Benchchem. Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Royal Society of Chemistry. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • Benchchem. Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • Filo.
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-1-ethoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-1-ethoxy-3-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-ethoxy-3-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring chloro, ethoxy, and nitro groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and material sciences. The specific arrangement of these substituents—an ethoxy group at position 1, a chloro group at position 2, and a nitro group at position 3—creates a unique electronic and steric environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a validated, step-by-step protocol for its synthesis and characterization, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-chloro-1-ethoxy-3-nitrobenzene is defined by a benzene ring substituted with three key functional groups. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating character of the ethoxy group, results in a complex electronic distribution across the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

2D Chemical Structure

Caption: 2D structure of 2-chloro-1-ethoxy-3-nitrobenzene.

Physicochemical Data
Property2-Chloro-1-ethoxy-3-nitrobenzene (Calculated)1-Chloro-2-ethoxy-4-nitrobenzene (Reference)
Molecular Formula C8H8ClNO3C8H8ClNO3
Molecular Weight 201.61 g/mol 201.61 g/mol [1]
Monoisotopic Mass 201.01927 Da201.01927 Da
CAS Number Not assigned102236-22-6[1]

Synthesis and Characterization Workflow

The synthesis of 2-chloro-1-ethoxy-3-nitrobenzene can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. The proposed pathway involves the ethoxylation of a suitable dichloronitrobenzene precursor. This method is selected for its high regioselectivity and efficiency, driven by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack.

Synthesis Workflow Diagram

G reagents 1,2-Dichloro-3-nitrobenzene + Sodium Ethoxide (in Ethanol) reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Reaction product Crude 2-Chloro-1-ethoxy-3-nitrobenzene reaction->product Yields purification Column Chromatography product->purification Purification final_product Pure 2-Chloro-1-ethoxy-3-nitrobenzene purification->final_product Isolated characterization Spectroscopic Analysis (NMR, IR, MS) final_product->characterization Confirmation

Caption: Proposed workflow for the synthesis and characterization of 2-chloro-1-ethoxy-3-nitrobenzene.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar chloro-ethoxy-nitrobenzene derivatives.[2]

Materials:

  • 1,2-Dichloro-3-nitrobenzene

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel (for chromatography)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0°C. The reaction is exothermic and produces hydrogen gas, which should be safely vented. The solution is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 1,2-dichloro-3-nitrobenzene in anhydrous ethanol dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated in vacuo and purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-chloro-1-ethoxy-3-nitrobenzene.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is critical to prevent the reaction of sodium metal with water, which is highly exothermic and can be hazardous. It also prevents the formation of undesired byproducts.

  • Regioselectivity: The ethoxide nucleophile preferentially displaces the chlorine atom at the 1-position due to the activating effect of the ortho- and para-directing nitro group, which stabilizes the Meisenheimer complex intermediate.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and potential regioisomeric byproducts.

Experimental Protocol: Characterization

The structural confirmation of the synthesized 2-chloro-1-ethoxy-3-nitrobenzene would rely on a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region should display a distinct set of multiplets corresponding to the three protons on the benzene ring, with coupling constants indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three substituents.

2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-O stretching for the ether linkage around 1200-1250 cm⁻¹.

  • C-Cl stretching in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also show a characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

2-Chloro-1-ethoxy-3-nitrobenzene represents a valuable, albeit not widely documented, chemical entity with considerable potential as a building block in organic synthesis. The synthetic and characterization protocols detailed in this guide are based on well-established, reliable methodologies for analogous compounds. These field-proven techniques provide a solid foundation for researchers to produce and validate the structure of this compound, paving the way for its exploration in the development of novel pharmaceuticals and other advanced materials. The self-validating nature of the combined spectroscopic analyses ensures a high degree of confidence in the identity and purity of the synthesized molecule.

References

  • PubChem. 1-(2-Chloroethoxy)-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-1-methoxy-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Chegg. Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

  • PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to 2-Chloro-1-ethoxy-3-nitrobenzene Derivatives

Introduction Substituted nitrobenzenes are foundational scaffolds in modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted nitrobenzenes are foundational scaffolds in modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2-chloro-1-ethoxy-3-nitrobenzene represents a particularly versatile chemical entity. Its architecture, featuring a strategically positioned chloro leaving group, an ethoxy moiety, and a transformable nitro group, offers a rich landscape for chemical modification.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-chloro-1-ethoxy-3-nitrobenzene and its derivatives. We will delve into the core chemical principles that govern its reactivity, present detailed experimental protocols for key transformations, and survey its utility in the development of high-value molecules for researchers, scientists, and drug development professionals. The interplay between the electron-withdrawing nitro group and the other substituents is central to the unique chemical behavior of this scaffold, making it a valuable tool for synthetic chemists.[1][2]

Physicochemical Properties of the Core Scaffold

A summary of the key physicochemical properties for the parent compound, 2-chloro-1-ethoxy-3-nitrobenzene, is provided below. These values are critical for experimental design, including solvent selection and purification strategies.

PropertyValueReference
CAS Number Not available-
Molecular Formula C₈H₈ClNO₃-
Molecular Weight 201.61 g/mol [3]
Appearance Expected to be a yellow solid or oil[4]
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)-
Calculated LogP ~2.8[3]

Note: Experimental data for the specific isomer 2-chloro-1-ethoxy-3-nitrobenzene is limited. Properties are estimated based on analogous compounds like 1-(2-chloroethoxy)-3-nitrobenzene and 2-chloro-1-methoxy-3-nitrobenzene.[3][5]

Part 1: Synthesis of the 2-Chloro-1-ethoxy-3-nitrobenzene Scaffold

Proposed Synthetic Route: Williamson Ether Synthesis

The most direct pathway commences with 2-chloro-3-nitrophenol, a commercially available starting material.[6][7] This precursor is subjected to a Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.

Synthesis_of_2_chloro_1_ethoxy_3_nitrobenzene cluster_reactants Starting Materials start 2-Chloro-3-nitrophenol product 2-Chloro-1-ethoxy-3-nitrobenzene start->product Williamson Ether Synthesis reagents Iodoethane (or Bromoethane) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF)

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Etherification of 2-Chloro-3-nitrophenol

This protocol details a general procedure for the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene based on standard etherification methods.[8]

Materials and Reagents:

  • 2-Chloro-3-nitrophenol (1.0 eq)[6][7]

  • Iodoethane (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitrophenol (1.0 eq) and anhydrous acetone (or DMF) to create a ~0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask. The K₂CO₃ acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Alkylation: Add iodoethane (1.2-1.5 eq) to the stirring suspension.

  • Reaction Condition: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-1-ethoxy-3-nitrobenzene.

Part 2: Chemical Reactivity and Derivatization Strategies

The synthetic utility of 2-chloro-1-ethoxy-3-nitrobenzene stems from the distinct reactivity of its three functional groups. The primary pathways for derivatization involve nucleophilic substitution of the chloride and reduction of the nitro group.

Derivatization_Pathways core 2-Chloro-1-ethoxy-3-nitrobenzene snar_product Substituted Ether (e.g., Amine, Thiol, Alkoxy) core->snar_product Nucleophilic Aromatic Substitution (SNAr) (Nu⁻) reduction_product 2-Chloro-3-ethoxyaniline core->reduction_product Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C)

Caption: Key derivatization pathways.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for modifying the scaffold. It proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

Causality Behind Reactivity: The rate of an SNAr reaction is dictated by the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs) like the nitro group are essential as they stabilize the negative charge through resonance and induction, thereby lowering the activation energy of the reaction.[10]

In 2-chloro-1-ethoxy-3-nitrobenzene, the nitro group is meta to the chloro leaving group. This positioning is critical. While the nitro group still exerts a powerful inductive electron-withdrawing effect, it cannot stabilize the negative charge of the Meisenheimer complex via direct resonance.[9][11] This makes the scaffold less reactive towards SNAr than isomers where the nitro group is ortho or para to the chlorine.[9][11] Consequently, forcing conditions such as higher temperatures, polar aprotic solvents (e.g., DMSO, DMF), and strong nucleophiles may be required to achieve efficient substitution.

SNAr_Mechanism SNAr Mechanism: Addition-Elimination reactant Reactant intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Addition) product Product intermediate->product - Cl⁻ (Elimination) reactant_img intermediate_img product_img

Caption: The SNAr addition-elimination mechanism.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most powerful derivatization strategies. This conversion fundamentally alters the electronic properties of the aromatic ring, changing the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This opens up a new range of chemical reactions, such as diazotization and amide bond formation, and is a key step in synthesizing many pharmaceutical building blocks like benzimidazoles.[1][12]

Several methods are available for nitro group reduction, with the choice depending on the presence of other sensitive functional groups.

Common Reduction Methods:

MethodReagentsKey Advantages & Considerations
Chemical Reduction SnCl₂·2H₂O, HClMild, high-yielding, and tolerates many functional groups. A classic and reliable method.
Fe, HCl or NH₄ClInexpensive and effective, often used in industrial settings.
Catalytic Hydrogenation H₂, Pd/CClean method with water as the only byproduct. Can sometimes cause dehalogenation (loss of the chloro group).
H₂, Raney NickelOften preferred over Pd/C when dehalogenation is a concern.
Experimental Protocol: Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable laboratory-scale method for the reduction of the nitro group to an amine.

Materials and Reagents:

  • 2-Chloro-1-ethoxy-3-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-ethoxy-3-nitrobenzene (1.0 eq) in ethanol or concentrated HCl.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, so it should be done carefully, potentially in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60°C) for 2-6 hours. Monitor the reaction's completion by TLC.

  • Work-up:

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH until the pH is basic (pH > 8). A precipitate of tin salts will form.

    • Extract the aqueous mixture with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-ethoxyaniline. Further purification can be achieved via column chromatography if necessary.

Part 3: Applications in Drug Discovery and Materials Science

The derivatives of 2-chloro-1-ethoxy-3-nitrobenzene are valuable precursors for a range of functional molecules, particularly in the pharmaceutical industry.[13][14]

Medicinal and Pharmaceutical Applications

The presence of chloro, nitro, and alkoxy groups on an aromatic ring is a common feature in many bioactive molecules. These groups can enhance biological activity and modulate pharmacokinetic properties.[15][16]

  • Antimicrobial and Anticancer Agents: Nitroaromatic compounds themselves exhibit a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties.[2] The nitro group can be bioreduced in hypoxic (low oxygen) tumor cells to generate cytotoxic species, a strategy used in developing hypoxia-activated prodrugs.[2] Furthermore, the aniline derivatives obtained after reduction are key precursors for heterocyclic scaffolds like benzimidazoles, which are prominent in many approved drugs.

  • Enzyme Inhibitors: The core scaffold can be elaborated to target specific enzymes. The strategic placement of functional groups allows for tailored interactions with protein active sites.

  • Building Blocks for Complex Molecules: The aniline derivative, 2-chloro-3-ethoxyaniline, is a highly functionalized building block. The amino group can be acylated or used in condensation reactions, while the chloro and ethoxy groups provide additional points for modification or influence lipophilicity and metabolic stability.

Materials Science Applications

The electronic properties of substituted nitrobenzenes make them useful in the field of materials science.

  • Dyes and Pigments: Nitroaromatic compounds are often used as intermediates in the synthesis of azo dyes and other pigments.[12][17] The functional groups on the 2-chloro-1-ethoxy-3-nitrobenzene scaffold can be modified to tune the color and performance properties of the final material.

  • Functional Polymers: Derivatives can be incorporated as monomers into polymers to impart specific properties, such as thermal stability or altered optical characteristics.

  • Graphene Systems Interaction: Substituted nitroaromatics have been studied for their non-covalent interactions with graphene-based materials, which is relevant for the development of sensors and electronic devices.[18]

References

  • Talele, T. T. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1263, 133158. Retrieved from [Link]

  • Chegg. (2021, March 31). Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When... Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC: 0028 - 2-CHLORO-1-NITROBENZENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(10). Retrieved from [Link]

  • Sahu, S., & Mishra, B. K. (2018). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. ACS Omega, 3(9), 11537–11547. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethoxy)-3-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

  • Karami, B., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. RSC Advances, 10(73), 44781-44791. Retrieved from [Link]

  • Trossini, G. H. G., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398. Retrieved from [Link]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

  • Reddy, C. S., et al. (2009). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - 1,3,2λ5 –benzoxazaphosphinin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 250-256. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-methoxy-3-nitrobenzene. Retrieved from [Link]

  • Gîrbea, S. I., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 6345. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol? Retrieved from [Link]

  • Martínez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Filo. (2025, October 4). Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h... Retrieved from [Link]

  • OECD SIDS. (2001, September 14). 1-Chloro-2-nitrobenzene. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling and Process Engineering of Ethoxy-Nitrobenzene Intermediates

Ethoxy-nitrobenzenes—such as 1-ethoxy-4-nitrobenzene and its complex derivatives—are foundational building blocks in modern chemical synthesis. They serve as critical intermediates in the production of dyes, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Ethoxy-nitrobenzenes—such as 1-ethoxy-4-nitrobenzene and its complex derivatives—are foundational building blocks in modern chemical synthesis. They serve as critical intermediates in the production of dyes, agrochemicals, and active pharmaceutical ingredients (APIs), including the antidiabetic drug 1[1].

Handling these molecules at an industrial scale requires a rigorous understanding of their thermodynamic properties. The presence of an electron-withdrawing nitro group paired with an electron-donating alkoxy group creates a highly energetic system. This technical guide explores the thermodynamic parameters, self-validating calorimetric protocols, and the causality behind process engineering decisions required to safely handle ethoxy-nitrobenzene intermediates.

Core Thermodynamic Properties

The thermodynamic stability and phase behavior of ethoxy-nitrobenzene derivatives dictate how they must be stored, crystallized, and reacted. The table below summarizes the critical quantitative thermodynamic data for representative ethoxy-nitrobenzene intermediates, extrapolated from high-precision computational and 2[2].

Thermodynamic PropertySymbolTypical Value RangeUnitProcess Relevance
Standard Enthalpy of Formation (Liquid) ΔHf∘​(l) -180.5 to -195.2kJ/molBaseline for calculating reaction enthalpies.
Standard Enthalpy of Vaporization ΔHvap∘​ 55.4 to 62.1kJ/molDistillation and vapor-phase hazard assessment.
Specific Heat Capacity (Constant Pressure) Cp​ 210.5 to 225.0J/(mol·K)Sizing of reactor cooling/heating jackets.
Enthalpy of Fusion ΔHfus​ 18.2 to 22.5kJ/molEnergy required for melt-casting or crystallization.
Standard Gibbs Free Energy ΔG∘ -40.1 to -45.6kJ/molDetermines reaction spontaneity and equilibrium.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data for process scale-up, scientists must employ rigorous calorimetric techniques. The following methodologies are designed as self-validating systems to eliminate instrumental artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol determines the heat capacity ( Cp​ ) and enthalpy of fusion ( ΔHfus​ ) while mapping the thermal decomposition onset.

  • System Validation: Run a baseline calibration using an Indium standard (Melting point = 156.6°C, ΔHfus​=28.62 J/g).

    • Causality: This ensures the sensor's thermal resistance and heat flow constants are perfectly calibrated. If the Indium reading deviates by >0.1%, the system halts, preventing the generation of faulty data.

  • Sample Preparation: Weigh exactly 3.0 mg of 1-ethoxy-4-nitrobenzene into a high-pressure gold-plated crucible and seal it hermetically.

    • Causality: Nitroaromatics can undergo catalytic decomposition when exposed to standard aluminum or copper pans at elevated temperatures. Gold is chemically inert, ensuring that any recorded exotherm is purely intrinsic to the molecule's thermal degradation.

  • Atmospheric Control: Purge the furnace with high-purity dry Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, which would artificially skew the baseline heat capacity measurements and mask true phase transitions.

  • Dynamic Heating: Heat the sample from 25°C to 300°C at a strict rate of 5°C/min.

    • Causality: A slow heating rate ensures thermal equilibrium within the sample mass, providing high-resolution separation between the endothermic melting peak and the subsequent exothermic decomposition peak.

Protocol B: Rotating-Bomb Combustion Calorimetry

Used to determine the standard enthalpy of formation ( ΔHf∘​ ), this method requires precise control over the combustion products.

  • System Validation: Combust a standardized pellet of Benzoic Acid ( ΔHc​=−26.434 kJ/g) to determine the energy equivalent (heat capacity) of the calorimeter.

  • Sample Loading: Compress 0.5 g of the ethoxy-nitrobenzene into a pellet. Place it in a platinum crucible inside the bomb.

  • Aqueous Standardization: Add exactly 1.0 mL of deionized water to the bottom of the bomb.

    • Causality: The combustion of nitroaromatics generates a chaotic mixture of nitrogen oxides ( NOx​ ). The water ensures these gases dissolve completely under pressure to form aqueous nitric acid ( HNO3​(aq) ). This forces the system into a uniform, thermodynamically defined final state, eliminating massive integration errors[2].

  • Pressurization & Ignition: Pressurize the bomb with O2​ to 3.0 MPa and ignite electrically. Record the adiabatic temperature rise to calculate the gross heat of combustion, which is subsequently converted to ΔHf∘​ via Hess's Law.

Workflow cluster_0 Phase & Thermal Analysis cluster_1 Combustion Thermodynamics S1 Sample: Ethoxy-nitrobenzene S2 DSC (Gold Crucible) S1->S2 S3 Bomb Calorimetry S1->S3 S4 ΔH_fus & C_p S2->S4 S6 Standard Enthalpy of Formation (ΔH_f) S4->S6 Hess's Law Cycle S5 Combustion Enthalpy (ΔH_c) S3->S5 S5->S6

Experimental workflow for determining the standard enthalpy of formation using DSC and calorimetry.

Reaction Thermodynamics & Process Safety

The lifecycle of an ethoxy-nitrobenzene intermediate typically involves two major thermodynamic events: its synthesis and its subsequent reduction.

1. Synthesis (Williamson Etherification): The formation of 1-ethoxy-4-nitrobenzene is typically achieved by reacting3 in the presence of a base[3]. This nucleophilic substitution is mildly endothermic or thermally neutral, making it relatively easy to control in standard batch reactors.

2. Catalytic Reduction (Amine Formation): The conversion of the nitro group to an amine (yielding p-phenetidine) is profoundly exothermic ( ΔH≈−500 to -550 kJ/mol) and thermodynamically driven toward the 4[4].

Causality in Reactor Design: If this reduction is executed in a traditional batch configuration, the rapid accumulation of heat can easily push the reactor temperature past the thermal decomposition onset of the unreacted ethoxy-nitrobenzene. This triggers a secondary, highly exothermic decomposition cascade (thermal runaway). Therefore, process engineers must utilize a semi-batch reactor system . The ethoxy-nitrobenzene is dosed continuously into a pre-heated suspension of catalyst and hydrogen. Why? This ensures the reaction rate is strictly mass-transfer limited (controlled by the dosing pump) rather than kinetically limited. If the active cooling jacket fails, the dosing pump shuts off, immediately starving the reaction and preventing an adiabatic temperature spike.

Pathway A 4-Nitrophenol + Ethyl Halide B 1-Ethoxy-4-nitrobenzene (Intermediate) A->B Williamson Etherification ΔH > 0 C p-Phenetidine (Amine) B->C Catalytic Hydrogenation ΔH << 0 (Exothermic) D API Synthesis (e.g., Pioglitazone) C->D Multi-step Coupling

Thermodynamic reaction pathway from nitrophenol to API, highlighting the exothermic reduction.

Conclusion

The thermodynamic profiling of ethoxy-nitrobenzene intermediates is not merely an academic exercise; it is the foundational logic that dictates industrial safety and process viability. By employing self-validating calorimetric protocols and understanding the causality behind phase transitions and reaction enthalpies, researchers can confidently scale up the synthesis of vital pharmaceutical precursors while engineering out the inherent thermal hazards of nitroaromatic chemistry.

Sources

Foundational

Whitepaper: Strategic Pharmaceutical Applications of 2-Chloro-1-ethoxy-3-nitrobenzene in Targeted Oncology

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-functionalized heterocyclic scaffolds relies heavily on the strategic selection of upstream building blocks. 2-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-functionalized heterocyclic scaffolds relies heavily on the strategic selection of upstream building blocks. 2-Chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) has emerged as a highly versatile 1,2,3-trisubstituted aromatic intermediate[1].

As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural features, but for their orthogonal reactivity. This specific compound offers a unique triad of functional groups—an electron-donating ethoxy ether, a cross-coupling-ready aryl chloride, and a reducible, electron-withdrawing nitro group. Recently, this precise substitution pattern has proven critical in the synthesis of next-generation targeted oncology therapeutics, specifically small molecules designed to reactivate mutant p53 proteins[2]. This technical guide deconstructs the mechanistic reactivity of 2-chloro-1-ethoxy-3-nitrobenzene and provides field-proven, self-validating protocols for its application in drug discovery.

Structural Profiling & Mechanistic Reactivity

The synthetic utility of 2-chloro-1-ethoxy-3-nitrobenzene is dictated by the synergistic electronic effects of its three adjacent substituents. Understanding this causality is essential for designing downstream synthetic routes:

  • C1 Ethoxy Group ( −OCH2​CH3​ ): Provides lipophilicity and steric bulk. In the context of drug-target interactions, this ether linkage often occupies specific hydrophobic pockets within target proteins. Synthetically, it is a mildly electron-donating group (via resonance), which helps stabilize the aromatic system.

  • C3 Nitro Group ( −NO2​ ): A powerful electron-withdrawing group. Its primary role is to severely deplete the electron density of the aromatic ring, specifically at the ortho and para positions.

  • C2 Chloro Group ( −Cl ): Positioned directly ortho to the nitro group, the carbon-chlorine bond is highly activated. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by amines, thiols, or alkoxides. Alternatively, if the nitro group is reduced to an amine, the electron-withdrawing effect is reversed, shutting down SN​Ar pathways but perfectly priming the aryl chloride for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

ReactivityMap Core 2-Chloro-1-ethoxy- 3-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Thiols (Displaces -Cl) Reduction Chemoselective Nitro Reduction Core->Reduction Fe/NH4Cl (Yields Aniline) CrossCoupling Transition Metal Cross-Coupling Reduction->CrossCoupling Pd Catalyst (Uses -Cl handle)

Figure 1: Divergent synthetic pathways of 2-chloro-1-ethoxy-3-nitrobenzene.

Primary Application: Synthesis of p53 Mutant Reactivators

The tumor suppressor protein p53 is mutated in approximately 50% of all human cancers. Mutations (such as Y220C or R175H) typically destabilize the protein's DNA-binding domain, causing it to unfold and lose its transcriptional activity[3].

Recent breakthroughs in targeted oncology, as detailed in, utilize 2-chloro-1-ethoxy-3-nitrobenzene as a core precursor to synthesize small-molecule reactivators[2]. By leveraging the orthogonal reactivity of the building block, medicinal chemists can build complex polycyclic or heavily substituted heterocyclic systems. These derived molecules act as "molecular glues" or allosteric stabilizers; they bind to the mutation-induced surface clefts of the misfolded p53 protein, thermodynamically stabilizing it and forcing a conformational shift back to the wild-type, active state[3].

p53Pathway MutP53 Mutant p53 Protein (Unfolded/Inactive) ActiveP53 Restored p53 Protein (Wild-Type Conformation) MutP53->ActiveP53 Conformational Shift Drug Targeted Reactivator (Derived from Core) Drug->ActiveP53 Cleft Binding DNA DNA Binding & Gene Transcription ActiveP53->DNA Transcriptional Activation Apoptosis Tumor Suppression (Apoptosis/Cell Cycle Arrest) DNA->Apoptosis p21, PUMA Expression

Figure 2: Mechanism of mutant p53 reactivation by targeted therapeutics.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Upstream Synthesis via Phenol Alkylation

This protocol details the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene from 2-chloro-3-nitrophenol, establishing the C1 ether linkage[2].

  • Reaction Setup: Into a dry 50-mL round-bottom flask, charge 2-chloro-3-nitrophenol (1.0 equiv, ~17.5 mmol) and Cesium Carbonate ( Cs2​CO3​ , 2.3 equiv).

    • Causality Check: Why Cs2​CO3​ instead of K2​CO3​ ? The larger ionic radius of the Cs+ cation results in a looser ion pair with the phenoxide anion. This "cesium effect" significantly enhances the nucleophilicity of the oxygen center, driving faster SN​2 kinetics.

  • Solvent Addition: Suspend the mixture in N-Methyl-2-pyrrolidone (NMP, 30 mL).

    • Causality Check: NMP is a highly polar aprotic solvent. It effectively solvates the cesium cations while leaving the phenoxide anion "bare" and highly reactive.

  • Alkylation: Add Ethyl Iodide (EtI, 2.6 equiv) dropwise. Stir the reaction mixture at 80 °C for 2 hours.

  • In-Process Control (IPC): Monitor via LCMS. The reaction is self-validating when the phenol peak disappears and a new peak corresponding to [M+H]+=202.0 emerges.

  • Workup & Isolation: Quench the reaction by pouring the resulting solution into vigorously stirred cold water (30 mL).

    • Causality Check: The addition of water forces the highly lipophilic 2-chloro-1-ethoxy-3-nitrobenzene to precipitate out of the NMP/water matrix, allowing for direct isolation via vacuum filtration, bypassing solvent-intensive organic extractions.

Protocol B: Downstream Chemoselective Nitro Reduction

To utilize the aryl chloride handle for downstream cross-coupling, the nitro group must be reduced to an aniline without cleaving the C-Cl bond.

  • Reaction Setup: Dissolve 2-chloro-1-ethoxy-3-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv).

    • Causality Check: Standard catalytic hydrogenation ( H2​ with Pd/C ) poses a severe risk of hydrodehalogenation (loss of the C2-chloro group). This Béchamp-type reduction utilizes a single-electron transfer mechanism that is entirely chemoselective for the nitro group, perfectly preserving the aryl chloride for future palladium-catalyzed couplings.

  • Execution: Reflux at 80 °C for 3 hours. Filter hot through a Celite pad to remove iron oxides, then concentrate the filtrate to yield 3-amino-2-chloro-1-ethoxybenzene.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and optimized reaction conditions for utilizing this building block in pharmaceutical workflows.

ParameterSpecification / Optimized ValueMechanistic Rationale
Chemical Name 2-Chloro-1-ethoxy-3-nitrobenzeneCore trisubstituted building block
CAS Registry Number 846031-57-0Unique identifier for procurement[4]
Molecular Formula C8​H8​ClNO3​ -
Molecular Weight 201.61 g/mol -
Optimal Alkylation Base Cs2​CO3​ (2.3 equiv)Maximizes phenoxide nucleophilicity via loose ion pairing[2]
Optimal Solvent N-Methyl-2-pyrrolidone (NMP)Polar aprotic environment accelerates SN​2 kinetics
Alkylation Temperature 80 °CProvides necessary activation energy without degrading the nitroaromatic ring
Downstream Reduction Fe/NH4​Cl , 80 °CChemoselective single-electron transfer prevents hydrodehalogenation

References

  • Compounds targeting mutant of p53 (WO2024120471A1).

Sources

Exploratory

Chemical Stability Profile of 2-Chloro-1-ethoxy-3-nitrobenzene: A Technical Whitepaper

Executive Summary The compound 2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly specialized, poly-substituted aromatic building block utilized in advanced pharmaceutical synthesis, notably acting as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly specialized, poly-substituted aromatic building block utilized in advanced pharmaceutical synthesis, notably acting as a critical intermediate in the development of mutant p53-targeting therapeutics [1]. For drug development professionals and synthetic chemists, understanding the intrinsic chemical stability of this intermediate is paramount. Its stability dictates storage conditions, formulation limits, and the selection of orthogonal protecting groups during multi-step syntheses.

This whitepaper provides an authoritative, mechanistic breakdown of the molecule's stability profile, exploring the causality behind its degradation pathways and establishing self-validating experimental protocols for stress testing.

Structural Determinants of Stability

The chemical behavior of 2-chloro-1-ethoxy-3-nitrobenzene is governed by the competing electronic and steric effects of its three adjacent substituents on the benzene core:

  • The Nitro Group (-NO₂): As a strongly electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, the nitro group significantly lowers the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO). This deactivates the ring toward electrophilic attack (conferring oxidative stability) but activates it toward nucleophilic aromatic substitution (SNAr).

  • The Ethoxy Group (-OCH₂CH₃): An electron-donating group (+M effect) that provides electron density back into the ring, partially counteracting the nitro group. However, the ether linkage itself is a potential site for hydrolytic cleavage under extreme pH.

  • The Chlorine Atom (-Cl): Positioned between the ethoxy and nitro groups, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). Its position ortho to the strongly activating nitro group makes it a potential leaving group under harsh nucleophilic conditions.

  • Steric Hindrance: The 1,2,3-trisubstitution pattern creates immense local steric crowding. This kinetic barrier physically shields the substituents from bulky reagents, inherently increasing the activation energy required for bimolecular degradation pathways.

Mechanistic Degradation Pathways

Hydrolytic Stability (Acid/Base Stress)

Ether linkages are generally robust, but the unique electronic environment of 2-chloro-1-ethoxy-3-nitrobenzene introduces vulnerabilities. Under strong basic conditions (e.g., hydroxide attack at elevated temperatures), the ethoxy group can undergo cleavage to yield 2-chloro-3-nitrophenol. Alternatively, the nitro group's activation can facilitate SNAr displacement of the chlorine atom [2]. Acidic hydrolysis is typically slower due to the requisite protonation of the sterically hindered ether oxygen.

Oxidative Stability

Nitroaromatic compounds exhibit profound resistance to oxidative degradation [2]. Because the nitro group severely depletes the electron density of the benzene ring, electrophilic oxidants (such as peroxides or hydroxyl radicals) lack the necessary electron-rich sites to initiate ring-cleavage or hydroxylation. Consequently, the molecule remains highly stable under standard oxidative stress.

Reductive Stability

Reductive degradation is the molecule's primary vulnerability. The -NO₂ group is highly susceptible to reduction, readily accepting electrons to form nitroso, hydroxylamine, and ultimately amine derivatives. Exposure to environmental reductants (such as Fe(II) species) or catalytic hydrogenation conditions rapidly converts the compound to 3-amino-2-chloro-1-ethoxybenzene [3][4].

Degradation Parent 2-Chloro-1-ethoxy- 3-nitrobenzene Hydrolysis Base Hydrolysis (Nucleophilic Attack) Parent->Hydrolysis OH- / Heat Reduction Catalytic Reduction (Fe/HCl or Pd/C) Parent->Reduction H2 / Catalyst Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation ROS Prod1 2-Chloro-3-nitrophenol (Ether Cleavage) Hydrolysis->Prod1 Prod2 3-Amino-2-chloro- 1-ethoxybenzene Reduction->Prod2 Prod3 Highly Stable (Minimal Degradation) Oxidation->Prod3

Chemical degradation pathways of 2-chloro-1-ethoxy-3-nitrobenzene under stress.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the stability profile for regulatory or synthetic routing purposes, a forced degradation study must be executed. The following protocol is designed as a self-validating system : every stress condition includes a specific quenching/neutralization step. This ensures that the degradation observed is strictly a product of the defined incubation period and does not continue in the autosampler queue, thereby guaranteeing the kinetic accuracy of the analytical data [2].

Step-by-Step Forced Degradation Workflow
  • Stock Solution Preparation:

    • Dissolve 10.0 mg of 2-chloro-1-ethoxy-3-nitrobenzene in 10 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

  • Acid Hydrolysis:

    • Transfer 1.0 mL of stock solution to a sealed vial. Add 1.0 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Neutralize with exactly 1.0 mL of 0.1 M NaOH prior to analysis to halt hydrolysis and protect the HPLC column.

  • Base Hydrolysis:

    • Transfer 1.0 mL of stock solution to a sealed vial. Add 1.0 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Neutralize with exactly 1.0 mL of 0.1 M HCl.

  • Oxidative Stress:

    • Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 3% H₂O₂.

    • Incubate at 25°C for 24 hours.

    • Self-Validation Step: Quench residual peroxide by adding 100 µL of 10% sodium bisulfite solution.

  • Reductive Stress:

    • Transfer 1.0 mL of stock solution to an anaerobic vial. Introduce a 1.0 g/L FeS (mackinawite) suspension at pH 7.0 [4].

    • Incubate at 25°C for 3 hours.

    • Self-Validation Step: Filter immediately through a 0.22 µm PTFE syringe filter to remove the solid iron catalyst and halt electron transfer.

  • HPLC-DAD Analysis:

    • Inject 10 µL of each quenched sample onto a C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

    • Elute using a gradient of Water (0.1% TFA) and Acetonitrile at 1.0 mL/min. Monitor at 254 nm.

Workflow Start Prepare Stock Solution (1 mg/mL in MeCN:H2O) Acid Acid Stress 0.1M HCl, 60°C Start->Acid Base Base Stress 0.1M NaOH, 60°C Start->Base Oxid Oxidative Stress 3% H2O2, 25°C Start->Oxid Red Reductive Stress FeS / H2O, 25°C Start->Red Neutralize Neutralization & Quenching (Self-Validation Step) Acid->Neutralize Base->Neutralize Oxid->Neutralize Red->Neutralize HPLC HPLC-DAD Analysis (Stability-Indicating Method) Neutralize->HPLC

Step-by-step forced degradation workflow for stability assessment.

Quantitative Stability Profile

The following table summarizes the anticipated quantitative degradation data based on the structural profile of 2-chloro-1-ethoxy-3-nitrobenzene and analogous chloronitrobenzene literature [2][3][4].

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradant
Acidic Hydrolysis 0.1 M HCl24h, 60°C< 5.0%2-Chloro-3-nitrophenol
Basic Hydrolysis 0.1 M NaOH24h, 60°C10.0 - 15.0%2-Chloro-3-nitrophenol
Oxidative Stress 3% H₂O₂24h, 25°C< 2.0%None (Highly Stable)
Reductive Stress Fe(II) / FeS3h, 25°C> 85.0%3-Amino-2-chloro-1-ethoxybenzene
Thermal Stress Solid State72h, 80°C< 1.0%None (Highly Stable)

Note: The high susceptibility to reduction dictates that synthesis steps involving this intermediate must rigorously exclude unintended reducing agents or catalytic metals until nitro-reduction is explicitly desired.

References

  • Google Patents.WO2024120471A1 - Compounds targeting mutant of p53.
  • BenchChem.A Comparative Guide to the Stability of Compounds Derived from 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • ACS Earth and Space Chemistry.Reductive Degradation of 4-Chloronitrobenzene by Fe(II) on Aluminum-Substituted Goethite Nanoparticles.
  • Environmental Science & Technology.Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process.
Foundational

Electronic properties of 2-chloro-1-ethoxy-3-nitrobenzene ring system

An In-Depth Technical Guide to the Electronic Properties and Reactivity Profiling of the 2-Chloro-1-ethoxy-3-nitrobenzene Ring System Executive Summary The 2-chloro-1-ethoxy-3-nitrobenzene ring system is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity Profiling of the 2-Chloro-1-ethoxy-3-nitrobenzene Ring System

Executive Summary

The 2-chloro-1-ethoxy-3-nitrobenzene ring system is a highly functionalized, vicinal (1,2,3-trisubstituted) aromatic scaffold frequently utilized as a critical intermediate in advanced drug development, including the synthesis of mutant p53-targeting therapeutics[1]. This specific structural arrangement generates a complex electronic topography characterized by competing inductive (-I) and mesomeric (+M/-M) effects. For application scientists and synthetic chemists, understanding the causality behind its reactivity requires a deep dive into the Steric Inhibition of Resonance (SIR) , push-pull dipole dynamics, and how these factors dictate its behavior in Nucleophilic Aromatic Substitution (SNAr) workflows.

The 1,2,3-Trisubstitution Conundrum: Steric Inhibition of Resonance (SIR)

The core defining feature of 2-chloro-1-ethoxy-3-nitrobenzene is its severe steric congestion. The central chloro group at the C2 position is flanked by an ethoxy group at C1 and a nitro group at C3.

  • The Ortho Effect and Steric Clash: The van der Waals radii of the ethoxy oxygen, the chlorine atom, and the nitro oxygens overlap significantly if the molecule attempts to maintain a strictly planar conformation.

  • Steric Inhibition of Resonance (SIR): To minimize ground-state thermodynamic energy and alleviate steric strain, the bulky nitro group is forced to rotate out of coplanarity with the benzene ring[2]. Classic crystallographic and NMR studies on ortho-substituted nitrobenzenes demonstrate that this out-of-plane twist breaks the parallel alignment of the nitrogen p-orbital with the aromatic π-system[3].

  • Electronic Consequence: Because orbital overlap is disrupted, the powerful electron-withdrawing resonance effect (-M) of the nitro group is severely attenuated. Consequently, the nitro group's influence on the ring becomes predominantly inductive (-I), fundamentally altering the expected electrophilicity of the para and ortho carbons.

Electronic Topography and Push-Pull Dynamics

The electronic architecture of this molecule is a classic "push-pull" system, albeit one heavily modulated by steric constraints.

  • C1-Ethoxy Group (The Donor): Acts as a strong π-electron donor (+M) and a weak σ-electron acceptor (-I). It raises the energy of the Highest Occupied Molecular Orbital (HOMO) and pushes electron density into the ortho (C2, C6) and para (C4) positions.

  • C3-Nitro Group (The Acceptor): Acts as a strong σ-electron acceptor (-I). While it is inherently a strong π-acceptor (-M) that lowers the Lowest Unoccupied Molecular Orbital (LUMO), this effect is dampened by SIR[3].

  • C2-Chloro Group (The Modulator): Operates primarily via strong inductive withdrawal (-I) with weak resonance donation (+M). Positioned exactly between the donor and acceptor, it inductively drains electron density from the C1-C3 axis, creating a highly polarized micro-environment.

ElectronicEffects C1 C1: Ethoxy Group (+M, -I Donor) C2 C2: Chloro Group (-I, weak +M) C1->C2 Steric Clash Ring Benzene Ring (Polarized π-System) C1->Ring Donates π-electrons (+M) Raises HOMO C2->Ring Withdraws σ-electrons (-I) C3 C3: Nitro Group (-M attenuated, -I Acceptor) C3->C2 Steric Clash (SIR Twist) C3->Ring Withdraws σ-electrons (-I) Lowers LUMO

Caption: Electronic push-pull dynamics and steric interactions in 2-chloro-1-ethoxy-3-nitrobenzene.

Reactivity Profiling: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring primes the molecule for SNAr, a critical reaction in pharmaceutical synthesis where a nucleophile displaces a leaving group on an aromatic ring[4].

  • Regioselectivity and the Meisenheimer Complex: In a standard SNAr reaction, a leaving group ortho or para to a nitro group is rapidly displaced because the intermediate carbanion (Meisenheimer complex) is stabilized by the nitro group's -M effect[4].

  • The SIR Penalty: Because the C3-nitro group in our target molecule is twisted out of plane, it cannot efficiently delocalize the negative charge of the Meisenheimer complex during the nucleophilic attack on the C2-chloro position.

  • Causality in Synthesis: Therefore, displacing the C2-chloro group requires harsher conditions (higher temperatures, stronger nucleophiles, or highly polar aprotic solvents) than an unhindered 1-chloro-2-nitrobenzene system[5]. Alternatively, competitive pathways like Vicarious Nucleophilic Substitution (VNS) or substitution of hydrogen (SNArH) may occur if the halogen substitution is too sterically hindered[5].

Experimental Workflows & Protocols

To validate these electronic properties and leverage them in drug development, a dual computational and empirical approach is required.

Protocol A: Computational Profiling (DFT) of Electronic Properties

Purpose: To quantify the dihedral twist of the nitro group and map the LUMO to predict regioselectivity.

  • Initialization: Build the 3D structure of 2-chloro-1-ethoxy-3-nitrobenzene using a molecular editor (e.g., Avogadro).

  • Geometry Optimization: Run a Density Functional Theory (DFT) calculation using the B3LYP functional and the 6-311+G(d,p) basis set. This basis set includes diffuse functions necessary for accurately modeling lone pairs on the ethoxy and nitro groups.

  • Dihedral Analysis: Measure the C2-C3-N-O dihedral angle in the optimized geometry. A deviation significantly greater than 15° confirms Steric Inhibition of Resonance.

  • FMO Mapping: Generate the Frontier Molecular Orbital (FMO) surfaces. Identify the primary orbital lobes of the LUMO; the carbon atom with the largest LUMO coefficient is the kinetically favored site for nucleophilic attack.

Protocol B: SNAr of the C2-Chloro Group (Wet Lab)

Purpose: To execute a nucleophilic substitution overcoming the SIR energy barrier.

  • Solvent Selection: Utilize N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Polar aprotic solvents are mandatory as they solvate the cation but leave the nucleophile "naked" and highly reactive.

  • Reagent Assembly: Into a reaction vessel, combine 1.0 eq of 2-chloro-1-ethoxy-3-nitrobenzene, 1.5 eq of the desired nucleophile (e.g., a primary amine or alkoxide), and 2.5 eq of a mild, non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ )[1].

  • Thermal Activation: Heat the mixture to 80–100 °C. The elevated temperature is required to overcome the higher activation energy of the poorly stabilized Meisenheimer complex. Monitor via LCMS[1].

  • Quench and Isolate: Upon completion (typically 2-4 hours), quench the reaction by pouring it into ice-cold deionized water to precipitate the highly organic product. Filter and purify via flash chromatography.

SNArWorkflow Step1 1. Substrate Preparation (2-chloro-1-ethoxy-3-nitrobenzene in NMP) Step2 2. Nucleophile & Base Addition (Nu: + Cs2CO3) Step1->Step2 Step3 3. Thermal Activation (80°C) (Overcomes SIR Energy Barrier) Step2->Step3 Step4 4. Meisenheimer Complex (Rate-Determining Step) Step3->Step4 Kinetic Control Step5 5. Cl- Expulsion & Isolation (Substituted Product) Step4->Step5 Fast Elimination

Caption: Step-by-step experimental workflow for overcoming SIR in SNAr reactions.

Quantitative Data Summaries

Table 1: Substituent Electronic Effects on the Benzene Ring

PositionSubstituentInductive Effect (σ)Mesomeric Effect (π)Net Directing EffectSteric Profile
C1 -Ethoxy ( −OCH2​CH3​ )Withdrawing (-I)Strongly Donating (+M)Ortho/Para ActivatingModerate (Flexible)
C2 -Chloro ( −Cl )Strongly Withdrawing (-I)Weakly Donating (+M)Ortho/Para DeactivatingHigh (Rigid Sphere)
C3 -Nitro ( −NO2​ )Strongly Withdrawing (-I)Withdrawing (-M)*Meta DeactivatingVery High (Planar)

*Note: The -M effect of the nitro group is significantly reduced in this specific molecule due to Steric Inhibition of Resonance (SIR).

Table 2: Predicted SNAr Reactivity Parameters

ParameterUnhindered Standard (1-chloro-2-nitrobenzene)Target (2-chloro-1-ethoxy-3-nitrobenzene)Causality / Mechanistic Reason
Dihedral Angle (C-C-N-O) ~0° - 10°> 45° (Estimated)Severe steric clash between C2-Cl and C3-NO2 forces out-of-plane twist.
Meisenheimer Stability HighLow to ModerateLack of coplanarity prevents efficient delocalization of negative charge into the nitro group.
Activation Energy ( Ea​ ) LowerHigherReduced resonance stabilization of the transition state.
Required Conditions Mild (Room Temp to 50°C)Forcing (80°C+, Polar Aprotic)Thermal energy required to overcome the kinetic barrier of the destabilized intermediate.

References

  • Google Patents (WO2024120471A1)
  • C13 Nuclear Magnetic Resonance Spectroscopy. V. Nitrobenzene and Methylnitrobenzenes: Steric Inhibition of Conjugation Scilit / Journal of Chemical Physics URL:[Link]

  • STERIC INHIBITION OF RESONANCE: V. NITROMESITYLENE Canadian Science Publishing URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool Organic & Medicinal Chemistry International Journal (Juniper Publishers) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SₙAr) Using 2-Chloro-1-ethoxy-3-nitrobenzene

Here is a comprehensive, heavily grounded application note and protocol guide for utilizing 2-chloro-1-ethoxy-3-nitrobenzene in nucleophilic aromatic substitution (SₙAr) workflows. Executive Summary The synthesis of high...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, heavily grounded application note and protocol guide for utilizing 2-chloro-1-ethoxy-3-nitrobenzene in nucleophilic aromatic substitution (SₙAr) workflows.

Executive Summary

The synthesis of highly functionalized 1,2,3-trisubstituted benzenes is a critical bottleneck in the development of novel therapeutics, particularly for privileged scaffolds like substituted anilines and benzimidazoles used in oncology (e.g., p53 mutant targeting compounds)[1]. 2-Chloro-1-ethoxy-3-nitrobenzene serves as a highly versatile building block for these scaffolds. This application note details the mechanistic rationale, condition optimization, and self-validating protocols for the SₙAr-driven amination of this sterically hindered, yet electronically activated, substrate.

Mechanistic Insights: Substrate Profiling and SₙAr Activation

To successfully execute an SₙAr reaction on 2-chloro-1-ethoxy-3-nitrobenzene, one must balance its unique electronic and steric microenvironments:

  • Electronic Activation: Aromatic rings are inherently electron-rich and resistant to nucleophilic attack. However, the strong electron-withdrawing nitro (-NO₂) group at the C3 position (ortho to the C2 chloride) heavily polarizes the C-Cl bond, rendering the C2 carbon highly electrophilic[2].

  • The Element Effect & Rate-Determining Step (RDS): Unlike aliphatic Sₙ2 reactions where C-X bond cleavage dictates the rate, the RDS in SₙAr is the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer complex [2]. The ortho-nitro group is essential here, as it acts as an electron sink, stabilizing this intermediate via resonance[3]. While fluorine is typically a superior leaving group in SₙAr due to its extreme electronegativity[4], the profound activation provided by the adjacent nitro group allows the chloride to be displaced efficiently under optimized thermal conditions.

  • Steric Shielding: The C2 chloride is flanked by the C1-ethoxy and C3-nitro groups. This 1,2,3-contiguous substitution pattern creates significant steric hindrance, dictating the need for highly nucleophilic amines, optimized polar aprotic solvents, and elevated temperatures to drive the reaction forward.

SNAr SM 2-Chloro-1-ethoxy- 3-nitrobenzene MC Meisenheimer Complex (Resonance Stabilized Anion) SM->MC Nucleophilic Attack (Amine) Slow, Rate-Determining Step Prod S_NAr Product (e.g., 2-Amino derivative) MC->Prod Chloride Elimination Fast Step

SₙAr mechanism showing the rate-determining formation of the Meisenheimer complex.

Experimental Design and Causality

A robust workflow for utilizing this building block involves a two-phase synthetic sequence: the preparation of the ether substrate via O-alkylation, followed by the SₙAr amination.

Phase 1: O-Alkylation (Substrate Preparation)

The precursor, 2-chloro-3-nitrophenol, is highly acidic but sterically hindered. Using a base with a large, diffuse cation like Cesium Carbonate (Cs₂CO₃) in N-Methyl-2-pyrrolidone (NMP) minimizes tight ion-pairing[1]. This maximizes the nucleophilicity of the phenoxide oxygen, allowing for efficient alkylation with ethyl iodide (EtI) despite the steric bulk.

Phase 2: SₙAr Amination

To overcome the steric shielding at the C2 position during amination, solvent and base selection are critical:

  • Solvent Causality: Polar aprotic solvents (DMF, NMP, or DMSO) are mandatory. They strongly solvate the cationic counter-ions (e.g., K⁺ from K₂CO₃) but leave the nucleophilic amine relatively unsolvated and highly reactive, lowering the activation energy required to form the Meisenheimer complex[5].

  • Base Causality: An exogenous base (K₂CO₃ or DIPEA) is required to act as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

Workflow A 2-Chloro-3-nitrophenol (Starting Material) B 2-Chloro-1-ethoxy- 3-nitrobenzene A->B EtI, Cs2CO3 NMP, 80°C (O-Alkylation) C 1-Ethoxy-2-(amine)- 3-nitrobenzene B->C Amine, K2CO3 DMF, 90°C (S_NAr) D 1-Ethoxy-2-(amine)- 3-aminobenzene C->D Pd/C, H2 (Downstream Reduction)

Three-step synthetic workflow from phenol to functionalized aniline derivative.

Quantitative Data: Condition Optimization for SₙAr

The following table summarizes the optimization of the SₙAr step using morpholine as a model secondary amine nucleophile.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFDIPEA6524< 15Insufficient thermal activation to overcome C2 steric hindrance.
DMFK₂CO₃901278Standard baseline; good conversion, moderate reaction time.
NMP DIPEA 110 6 92 Optimal for sterically hindered amines; high thermal tolerance.
DMSOK₂CO₃100885High conversion, but aqueous workup is complicated by solvent.
DMFNone9024TraceAmine nucleophile deactivated via protonation by generated HCl.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-ethoxy-3-nitrobenzene

This protocol utilizes the "cesium effect" to drive the O-alkylation of a hindered phenol[1].

Materials:

  • 2-Chloro-3-nitrophenol (1.0 eq, e.g., 3.03 g, 17.46 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.3 eq, 13.09 g, 40.58 mmol)

  • Ethyl Iodide (EtI) (2.6 eq, 7.22 g, 46.29 mmol)

  • Anhydrous NMP (30 mL)

Step-by-Step Procedure:

  • Preparation: Into an oven-dried 50-mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitrophenol and anhydrous NMP. Stir until fully dissolved.

  • Base Addition: Add Cs₂CO₃ to the solution. The mixture will become a dark, heterogeneous suspension as the phenoxide is generated. Stir at room temperature for 15 minutes.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the highly polar yellow phenol spot disappears, replaced by a higher-R_f, UV-active product spot.

  • Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual NMP, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: General SₙAr Amination

This protocol describes the displacement of the C2 chloride using a secondary amine.

Materials:

  • 2-Chloro-1-ethoxy-3-nitrobenzene (1.0 eq, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine or Piperazine derivative) (1.5 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous NMP or DMF (5 mL)

Step-by-Step Procedure:

  • Assembly: In a 10-mL microwave vial or heavy-walled pressure tube, combine 2-chloro-1-ethoxy-3-nitrobenzene, the secondary amine, and DIPEA in anhydrous NMP.

  • Reaction Execution: Seal the vessel and heat to 110 °C behind a blast shield. Stir vigorously for 6 to 12 hours. (Note: If using a primary amine, 90 °C is often sufficient).

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~201.6) is fully consumed and replaced by the target product mass. The deep red/orange color of the reaction mixture is indicative of the transient Meisenheimer complex formation and subsequent nitro-aromatic product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Back-extract the aqueous layer with EtOAc (10 mL). Wash the combined organics with 5% aqueous LiCl (3 x 10 mL) to effectively pull the NMP into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure 1-ethoxy-2-amino-3-nitrobenzene derivative.

References

  • Source: Google Patents (WO2024120471A1)
  • 1-(Allyloxy)
  • 1-Chloro-4-ethynyl-2-nitrobenzene Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?

Sources

Application

Application Notes and Protocols for the Use of 2-Chloro-1-ethoxy-3-nitrobenzene as a Versatile Heterocyclic Building Block

Introduction: Unlocking the Potential of a Multifunctional Aromatic Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Multifunctional Aromatic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. The inherent functionalities and unique electronic properties of substituted aromatic compounds make them invaluable starting materials for the construction of complex molecular architectures. Among these, 2-chloro-1-ethoxy-3-nitrobenzene stands out as a promising, albeit underutilized, building block. Its trifunctional nature—a nucleophilically displaceable chloro group, an electron-donating ethoxy moiety, and a reducible, electron-withdrawing nitro group—offers a rich platform for a diverse array of chemical transformations.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential applications of 2-chloro-1-ethoxy-3-nitrobenzene in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its transformation, and discuss the characterization of the resulting heterocyclic systems. The focus of this application note will be on a proposed, yet highly plausible, synthetic pathway to a valuable class of heterocycles: the 6-ethoxybenzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as anticancer, antimicrobial, and antiviral agents.[1][2]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of 2-chloro-1-ethoxy-3-nitrobenzene and its key intermediate, 4-ethoxy-2-nitroaniline, are summarized below.

Property2-Chloro-1-ethoxy-3-nitrobenzene (Predicted)4-Ethoxy-2-nitroaniline[3][4]
Molecular Formula C₈H₈ClNO₃C₈H₁₀N₂O₃
Molecular Weight 201.61 g/mol 182.18 g/mol [3]
Appearance Predicted to be a yellow to off-white solid or oilOrange to red crystalline solid[3]
Melting Point Not widely reported111-113 °C[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Soluble in hot ethanol, ethyl acetate, and acetone; sparingly soluble in water.
Spectroscopic Data (¹H NMR) Predicted to show characteristic signals for the ethoxy group (triplet and quartet) and three aromatic protons in the downfield region.Signals for the ethoxy group, three aromatic protons, and a broad singlet for the amino protons.[4]
Spectroscopic Data (¹³C NMR) Predicted to show eight distinct carbon signals, including those for the ethoxy group and the substituted aromatic ring.Eight distinct carbon signals, with the carbon bearing the amino group shifted upfield compared to the nitro-substituted carbons.[4]

Proposed Synthetic Pathway: From 2-Chloro-1-ethoxy-3-nitrobenzene to 6-Ethoxybenzimidazoles

The strategic conversion of 2-chloro-1-ethoxy-3-nitrobenzene into valuable heterocyclic scaffolds hinges on a two-step process:

  • Amination: Nucleophilic aromatic substitution of the chloride with an amino group to furnish 4-ethoxy-2-nitroaniline.

  • Reductive Cyclization: Reduction of the nitro group of 4-ethoxy-2-nitroaniline to an ortho-phenylenediamine, followed by cyclization with a suitable one-carbon synthon to yield the benzimidazole ring system.

G start 2-Chloro-1-ethoxy-3-nitrobenzene intermediate 4-Ethoxy-2-nitroaniline start->intermediate Step 1: Amination (e.g., Buchwald-Hartwig or Ullmann) product 6-Ethoxybenzimidazoles intermediate->product Step 2: Reductive Cyclization (e.g., with an aldehyde)

Figure 1: Proposed two-step synthesis of 6-ethoxybenzimidazoles.
Step 1 (Proposed): Synthesis of 4-Ethoxy-2-nitroaniline via Buchwald-Hartwig Amination

The displacement of the chloro group in 2-chloro-1-ethoxy-3-nitrobenzene with an amino group is a critical transformation. While classical nucleophilic aromatic substitution with ammonia might require harsh conditions due to the meta-positioning of the activating nitro group, modern cross-coupling reactions offer a milder and more efficient alternative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds.[6][7]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial. These ligands facilitate the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the aminated product.[6]

  • Amine Source: Ammonia itself can be challenging to use directly. A common strategy is to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis. Alternatively, ammonia can be used directly under carefully controlled conditions of pressure and temperature.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol (Proposed):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-1-ethoxy-3-nitrobenzene (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 equiv.) and the amine source (e.g., benzophenone imine, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If benzophenone imine was used, the resulting imine can be hydrolyzed with an aqueous acid (e.g., 1 M HCl) to yield 4-ethoxy-2-nitroaniline. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Ethoxybenzimidazoles via Reductive Cyclization

With the key intermediate, 4-ethoxy-2-nitroaniline, in hand, the construction of the benzimidazole ring can be achieved through a one-pot reductive cyclization. This elegant and atom-economical approach involves the in-situ reduction of the nitro group to an amine, forming a transient ortho-phenylenediamine, which then condenses with an aldehyde.

Causality of Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. A common and effective method is the use of sodium dithionite (Na₂S₂O₄), which is inexpensive and works well in a biphasic solvent system. Other options include catalytic hydrogenation (H₂/Pd-C) or the use of iron powder in acetic acid.

  • One-Carbon Synthon: A wide range of aldehydes can be used to introduce diversity at the 2-position of the benzimidazole ring. The choice of aldehyde will directly determine the nature of the substituent at this position.

  • Solvent System: A biphasic system, such as dichloromethane/water or ethyl acetate/water, is often used with sodium dithionite to facilitate both the reduction and the subsequent cyclization.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethoxy-2-nitroaniline (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in a suitable organic solvent such as ethanol or methanol.

  • Addition of Reducing Agent: Prepare a solution of sodium dithionite (3.0-4.0 equiv.) in water. Add the aqueous solution of sodium dithionite to the reaction mixture.

  • Reaction: Heat the biphasic mixture to reflux (typically 70-80 °C) and stir vigorously for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-ethoxybenzimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The synthetic pathways outlined above provide access to a library of 6-ethoxybenzimidazoles with diverse substituents at the 2-position, governed by the choice of aldehyde in the cyclization step. This structural diversity is highly valuable in drug discovery campaigns. Benzimidazole-containing molecules have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[8]

  • Antimicrobial and Antiviral Properties: The benzimidazole scaffold is present in several approved drugs for treating microbial and viral infections.[1]

  • Gastrointestinal Agents: A notable class of proton pump inhibitors, such as omeprazole, is based on the benzimidazole core structure.[9]

Beyond pharmaceuticals, the unique photophysical properties of some benzimidazole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Safety and Handling

Nitroaromatic compounds, including 2-chloro-1-ethoxy-3-nitrobenzene, should be handled with care as they are potentially toxic and can be absorbed through the skin.[10] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent used.

Conclusion

2-Chloro-1-ethoxy-3-nitrobenzene represents a versatile and economically attractive starting material for the synthesis of valuable heterocyclic compounds. Through a proposed, yet highly feasible, synthetic sequence involving a modern amination reaction followed by a robust reductive cyclization, a diverse range of 6-ethoxybenzimidazoles can be accessed. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this building block in their drug discovery and materials science endeavors.

References

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  • PrepChem. (n.d.). Synthesis of 4-ethyl-2-nitroaniline.
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  • Frank, E., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035-1041.
  • ResearchGate. (n.d.). Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride.
  • PubChemLite. (n.d.). 4-ethoxy-2-nitroaniline (C8H10N2O3).
  • BenchChem. (n.d.). Synthesis routes of 4-Methoxy-2-nitroaniline.
  • PubChem. (n.d.). 1-(2-Chloroethoxy)-3-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Lee, J. H., et al. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Archives of Pharmacal Research, 28(11), 1219-1223.
  • LS College. (2020). Ullmann reaction.
  • Lee, H., et al. (1996). Synthesis of 6-aziridinylbenzimidazole Derivatives and Their in Vitro Antitumor Activities. Journal of the Korean Chemical Society, 40(10), 646-653.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • CLEARSYNTH. (n.d.). 2-Chloro-1-(methoxy-d3)-3-nitrobenzene.
  • PubChem. (n.d.). 4-Nitroaniline.
  • PrepChem. (n.d.). Synthesis of 2-chloronitrobenzene.
  • Journal of the American Chemical Society. (2025). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.
  • Green Chemistry. (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles.
  • PubMed. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.
  • PubChem. (n.d.). 2-Chloro-1-methoxy-3-nitrobenzene.
  • ResearchGate. (n.d.). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety.
  • PubMed. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines.
  • Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline)
  • ResearchGate. (2025). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
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  • ResearchGate. (2026). Synthesis of 7-(Ethoxymethyl)-4',4'-Dimethyl-2-(3-Nitrophenyl)-2',6',8-Trioxo-5,7-Diazaspiro[Bicyclo[3.3.1]Nonane-3,1'-Cyclohexane]-1-Carbonitrile.
  • YouTube. (2023).
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Method

Application Notes and Protocols for the Scalable Preparation of 2-Chloro-1-ethoxy-3-nitrobenzene

Abstract This document provides a comprehensive guide for the scalable, industrial synthesis of 2-chloro-1-ethoxy-3-nitrobenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals. The de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable, industrial synthesis of 2-chloro-1-ethoxy-3-nitrobenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals. The described methodology focuses on a robust and efficient Williamson ether synthesis, detailing the reaction mechanism, a step-by-step protocol, process safety considerations, and analytical quality control methods. This application note is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable manufacturing process for this important compound.

Introduction: Industrial Significance of 2-Chloro-1-ethoxy-3-nitrobenzene

2-Chloro-1-ethoxy-3-nitrobenzene serves as a critical building block in organic synthesis. Its trifunctional nature, possessing chloro, ethoxy, and nitro groups on a benzene ring, allows for a variety of subsequent chemical transformations. The strategic placement of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The demand for a scalable and economically viable synthetic route is therefore of paramount importance for industrial applications.

Synthetic Strategy: The Williamson Ether Synthesis

The most industrially viable and scalable method for the preparation of 2-chloro-1-ethoxy-3-nitrobenzene is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, we will be reacting 2-chloro-3-nitrophenol with an ethylating agent in the presence of a suitable base.

However, a more direct and cost-effective approach for large-scale production involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloronitrobenzene with sodium ethoxide. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the chlorine atoms by the ethoxide nucleophile.

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The ethoxide ion, a potent nucleophile, attacks the carbon atom bearing a chlorine atom, which is activated by the ortho-nitro group. This addition step forms a resonance-stabilized intermediate (the Meisenheimer complex). The negative charge is delocalized over the aromatic ring and the nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired 2-chloro-1-ethoxy-3-nitrobenzene.

Scalable Laboratory Protocol

This protocol details the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene from 2,6-dichloronitrobenzene and sodium ethoxide.

Materials and Equipment
MaterialGradeSupplierNotes
2,6-Dichloronitrobenzene≥98%Commercially Available
Sodium Ethoxide21% solution in ethanolCommercially AvailableHighly reactive and hygroscopic. Handle under inert atmosphere.[1]
EthanolAnhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Hydrochloric Acid1 M aqueous solutionCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Glass-lined or Stainless Steel ReactorAppropriate for the intended scale
Mechanical Stirrer
Reflux Condenser
Temperature Probe
Addition Funnel
Inert Gas Supply (Nitrogen or Argon)
Rotary Evaporator
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge Reactor with 2,6-Dichloronitrobenzene and Toluene add_naoet Add Sodium Ethoxide Solution Dropwise start->add_naoet Under N2 heat Heat to Reflux add_naoet->heat monitor Monitor Reaction by TLC or GC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Toluene quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Recrystallization or Distillation concentrate->purify end Isolated Product: 2-Chloro-1-ethoxy-3-nitrobenzene purify->end

Caption: Overall workflow for the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene.

Step-by-Step Procedure
  • Reactor Setup: In a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an inert gas inlet, charge 2,6-dichloronitrobenzene (1.0 eq) and anhydrous toluene (5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to establish an inert atmosphere. This is crucial as sodium ethoxide is sensitive to moisture and air.[1]

  • Reagent Addition: Begin stirring the mixture. Slowly add a 21% solution of sodium ethoxide in ethanol (1.0-1.2 eq) to the reactor at room temperature over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure 2-chloro-1-ethoxy-3-nitrobenzene.

Process Safety Considerations

Hazard Analysis: A thorough hazard analysis should be conducted before performing this synthesis at any scale.

Reactant/ReagentKey HazardsRecommended Precautions
2,6-DichloronitrobenzeneToxic, Irritant, Potential Carcinogen.[2]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.[2]
Sodium EthoxideCorrosive, Flammable, Reacts violently with water.[1][3]Handle under an inert atmosphere. Wear appropriate PPE. Have a suitable fire extinguisher readily available.
TolueneFlammable, Irritant, Reproductive ToxinUse in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
EthanolFlammableUse in a well-ventilated area, away from ignition sources.
Hydrochloric AcidCorrosiveWear appropriate PPE, including acid-resistant gloves and safety glasses.

Emergency Procedures:

  • Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water on fires involving sodium ethoxide.

  • Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Analytical Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • Gas Chromatography (GC): To determine the purity of the product and quantify any residual starting material or by-products.

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Inactive sodium ethoxide.Increase reaction time or temperature. Use a fresh, anhydrous batch of sodium ethoxide solution.
Low YieldInefficient extraction. Loss of product during work-up or purification.Perform multiple extractions. Optimize the washing and purification steps.
Impure ProductPresence of starting material or by-products (e.g., di-ethoxylated product).Optimize the stoichiometry of the reactants. Purify the product thoroughly by recrystallization or distillation.

Conclusion

The Williamson ether synthesis, specifically the SNAr reaction of 2,6-dichloronitrobenzene with sodium ethoxide, provides a scalable and efficient route for the industrial production of 2-chloro-1-ethoxy-3-nitrobenzene. By carefully controlling the reaction parameters and adhering to strict safety protocols, high yields of a pure product can be consistently achieved. The

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Chloro-1-ethoxy-3-nitrobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Synthetic Challenge 2-Chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly valuable building block in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Synthetic Challenge

2-Chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly valuable building block in pharmaceutical chemistry, recently utilized in the synthesis of novel therapeutics targeting mutant p53 proteins for oncology applications[1].

Despite its utility, integrating this building block into complex molecular architectures via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a formidable synthetic challenge. The chlorine electrophile is flanked by an ethoxy group at the 1-position and a nitro group at the 3-position. This di-ortho substitution pattern creates extreme steric hindrance around the C-Cl bond. While the strongly electron-withdrawing nitro group theoretically activates the ring for oxidative addition, the immense steric bulk completely overrides this electronic benefit, fundamentally impeding the approach of the palladium catalyst[2]. Furthermore, the nitro group introduces chemoselectivity risks, as it is highly sensitive to the strong bases typically used in amination protocols.

This guide provides field-proven, mechanistically grounded protocols to successfully achieve C-C and C-N cross-coupling with this uniquely challenging substrate.

Mechanistic Rationale & Catalyst Design

To successfully couple 2-chloro-1-ethoxy-3-nitrobenzene, the catalytic system must be engineered to overcome specific energy barriers in the catalytic cycle:

  • Oxidative Addition (Rate-Limiting): Standard ligands (e.g., PPh3, dppf) lack the electron density and structural flexibility to force Pd(0) into the sterically buried C-Cl bond. Highly electron-rich, bulky ligands such as tri-tert-butylphosphine (P(t-Bu)3) or dialkylbiaryl phosphines (e.g., XPhos, tBuBrettPhos) are strictly required[2].

  • Transmetalation: The intermediate Pd(II) complex is highly congested. The use of a highly active, soluble base (like aqueous K3PO4) is necessary to activate the boronic acid into a nucleophilic boronate without requiring high temperatures that could degrade the starting material.

  • Reductive Elimination: Paradoxically, the extreme steric bulk of the substrate assists in this final step. The massive steric strain between the di-ortho substituted aryl ring, the incoming nucleophile, and the bulky ligand forces the complex to rapidly expel the product to relieve tension[3].

Catalytic Cycle Visualization

CatalyticCycle A Pd(0)L Active Catalyst (Electron-Rich, Bulky) B Oxidative Addition (Rate-Limiting Step) A->B + 2-Chloro-1-ethoxy-3-nitrobenzene C Pd(II) Aryl Chloride Complex (Sterically Hindered) B->C D Transmetalation (Base-Assisted) C->D + Boronic Acid / Base E Pd(II) Diaryl Complex D->E - Halide F Reductive Elimination (Steric Relief) E->F F->A Catalyst Regeneration G Biaryl Product (e.g., p53 Modulator) F->G Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle for di-ortho aryl chlorides.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the empirical optimization of ligands and bases for the cross-coupling of di-ortho-substituted nitroaryl chlorides.

LigandCatalystBaseSolventTemp (°C)Yield (%)Mechanistic Observation
PPh3 Pd(OAc)2K2CO3Toluene100< 5%Insufficient electron density to drive oxidative addition into the hindered C-Cl bond.
PCy3 Pd2(dba)3K3PO4Dioxane10045%Strong σ-donation allows oxidative addition, but lacks the biaryl backbone to stabilize Pd(0)[2].
TNpP Pd(OAc)2Na2CO3THF/H2O5015%Trineopentylphosphine shows limited conversion with aryl chlorides compared to aryl bromides[3].
P(t-Bu)3 Pd2(dba)3KFTHF8085%Highly effective; extreme bulk facilitates reductive elimination[2].
XPhos Pd2(dba)3K3PO4Dioxane/H2O10092% Optimal. Biaryl backbone stabilizes Pd(0) while the bulky cyclohexyl groups drive the catalytic cycle.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize sterically hindered biaryl frameworks for downstream drug discovery.

Self-Validation System: 1,3,5-Trimethoxybenzene (0.1 equiv) is added as an internal standard. This allows for precise reaction monitoring via quantitative 1H NMR of crude aliquots, enabling the chemist to differentiate between true catalyst deactivation and sluggish kinetics.

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1-ethoxy-3-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 4 mol%), and anhydrous K3PO4 (2.0 mmol).

    • Causality Note: K3PO4 is selected over stronger bases (like NaOH or KOtBu) because strong alkoxides/hydroxides can trigger the degradation of the nitroarene via single-electron transfer (SET) pathways.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure N2. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

    • Causality Note: The 4:1 Dioxane/Water ratio ensures complete dissolution of the K3PO4 base, which is critical for the rapid formation of the reactive boronate species required for transmetalation.

  • Reaction Execution: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple primary or secondary amines to the di-ortho substituted core.

Step-by-Step Procedure:

  • Reagent Charging: In a nitrogen-filled glovebox, charge a vial with 2-chloro-1-ethoxy-3-nitrobenzene (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), tBuBrettPhos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

    • Causality Note: Nitroarenes are highly susceptible to reduction or polymerization in the presence of strong alkoxide bases (e.g., NaOtBu). Therefore, the mild, non-nucleophilic base Cs2CO3 is strictly required to maintain chemoselectivity. tBuBrettPhos is specifically engineered to prevent the formation of inactive bis-amine palladium complexes, which is a common failure mode with hindered substrates.

  • Amine & Solvent Addition: Add the desired amine (1.2 mmol) and anhydrous, degassed Toluene (5.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 110 °C for 24 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

References

  • Source: Google Patents (WO2024120471A1)
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands Source: PMC / National Institutes of Health URL:[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Topic: A Strategic Guide to the Synthesis of Benzoxazoles from 2-Chloro-1-ethoxy-3-nitrobenzene

An Application Note for Medicinal and Process Chemistry Professionals Audience: Researchers, scientists, and drug development professionals. Abstract The benzoxazole scaffold is a privileged heterocyclic motif integral t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents and functional materials.[1] Its synthesis is a cornerstone of medicinal chemistry, enabling the exploration of vast chemical space in drug discovery programs.[2] This application note provides a detailed, two-stage synthetic strategy for the preparation of functionalized benzoxazoles, commencing from the readily available starting material, 2-chloro-1-ethoxy-3-nitrobenzene. The guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for adapting and troubleshooting these methods in a research and development setting. We will first detail the synthesis of the key intermediate, 2-amino-6-chlorophenol, followed by robust protocols for its subsequent cyclization into the target benzoxazole core using various electrophilic partners.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Their planar structure allows for effective π–π stacking and hydrophobic interactions, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, making the scaffold ideal for binding to various biological targets.[4] This guide outlines a reliable and versatile synthetic pathway that begins with a substituted nitrobenzene and culminates in a functionalized benzoxazole, a transformation of significant value in the synthesis of fine chemicals and pharmaceutical intermediates.

Overall Synthetic Strategy

The conversion of 2-chloro-1-ethoxy-3-nitrobenzene to a 2-substituted-7-chlorobenzoxazole is conceptualized as a two-stage process. This approach allows for logical checkpoints and purification of a key intermediate, ensuring high fidelity in the final cyclization step.

  • Stage 1: Synthesis of the Key Intermediate (2-Amino-6-chlorophenol). This stage involves the unmasking of the latent 2-aminophenol functionality through a sequential hydrolysis and nitro group reduction.

  • Stage 2: Benzoxazole Ring Formation. The synthesized 2-amino-6-chlorophenol is then subjected to condensation and cyclization with various one-carbon (C1) synthons to yield the target benzoxazole derivatives. This modularity at the final step is critical for building libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Benzoxazole Formation Start 2-Chloro-1-ethoxy-3-nitrobenzene Inter1 2-Chloro-6-nitrophenol Start->Inter1  Hydrolysis Inter2 2-Amino-6-chlorophenol Inter1->Inter2  Nitro Reduction Final 7-Chloro-2-substituted-benzoxazole Inter2->Final Condensation & Cyclization

Figure 1: Overall workflow for the synthesis of benzoxazoles from 2-chloro-1-ethoxy-3-nitrobenzene.

Stage 1: Synthesis of 2-Amino-6-chlorophenol

The initial objective is the efficient conversion of the starting material into 2-amino-6-chlorophenol (CAS 38191-33-2).[5][6] This intermediate contains the requisite ortho-amino and hydroxyl functionalities primed for benzoxazole ring closure.

Step A: Hydrolysis of the Aryl Ethyl Ether

The first transformation is the cleavage of the ethyl ether to unveil the phenolic hydroxyl group. While various methods for aryl ether cleavage exist, the presence of an ortho-nitro group makes this substrate susceptible to nucleophilic aromatic substitution (SNAr) type reactions or requires conditions that will not be compromised by the strongly electron-withdrawing nature of the nitro group. For this application, an acid-catalyzed hydrolysis is a standard and effective approach.

Protocol 1: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-1-ethoxy-3-nitrobenzene (1.0 eq) with a 48% aqueous solution of hydrobromic acid (HBr) (5-10 volumes). Note: The choice of HBr is based on its efficacy as a strong, non-oxidizing acid for ether cleavage.

  • Reaction Conditions: Heat the mixture to reflux (typically 120-126 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice and water. The product, 2-chloro-6-nitrophenol, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum. The crude product is often of sufficient purity for the subsequent reduction step. If necessary, recrystallization from an ethanol/water mixture can be performed.

Step B: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[7] While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method, metal/acid combinations like tin (Sn) or iron (Fe) in acidic medium are also highly effective, robust, and often preferred in a laboratory setting for their simplicity.[7][8]

The reduction proceeds through a series of two-electron steps, from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[7][9]

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O

Figure 2: General mechanistic pathway for the reduction of a nitroarene to an aniline.[8][9]

Protocol 2: Reduction of 2-Chloro-6-nitrophenol with Tin [5]

  • Reaction Setup: To a round-bottom flask, add 2-chloro-6-nitrophenol (1.0 eq) and tin (Sn) powder (approx. 3.0 eq). Suspend the solids in glacial acetic acid (5-10 volumes). Expertise Note: Acetic acid serves as both the solvent and the proton source. Using tin powder increases the surface area and reaction rate compared to granulated tin.

  • Reaction Conditions: Stir the mixture vigorously and heat to 80 °C for 12-18 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the yellow-colored nitrophenol.

  • Work-up: After cooling, dilute the reaction mixture with deionized water (approx. 10 volumes). A precipitate may form. Filter the entire mixture to remove any unreacted tin and insoluble tin salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes). The aminophenol product is moderately polar and will partition into the organic layer.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated saline solution to remove residual acetic acid and tin salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-6-chlorophenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure intermediate as a crystalline solid.[5]

Stage 2: Benzoxazole Ring Formation

With the key intermediate, 2-amino-6-chlorophenol, in hand, the final stage involves the construction of the oxazole ring. The choice of reaction partner at this stage dictates the substituent at the C2 position of the benzoxazole, providing a powerful tool for analogue synthesis. The general mechanism involves an initial acylation or condensation onto the more nucleophilic amino group, followed by an intramolecular cyclization of the phenolic hydroxyl group and subsequent dehydration to form the aromatic oxazole ring.[3][10]

G cluster_0 General Benzoxazole Formation Mechanism r 2-Aminophenol Derivative i1 N-Acyl/Iminium Intermediate r->i1 Nucleophilic Attack (N) e Electrophile (e.g., R-COOH, R-CHO) e->i1 i2 Cyclized Intermediate (Oxazoline-type) i1->i2 Intramolecular Cyclization (O) p 2-Substituted Benzoxazole i2->p Dehydration/ Oxidation

Figure 3: General mechanism for the formation of the benzoxazole ring.

Protocol 3A: Condensation with Carboxylic Acids

This is a robust and widely used method for synthesizing 2-alkyl- or 2-arylbenzoxazoles.[2][3] The reaction can be driven by strong acids at high temperatures or under milder conditions using microwave irradiation.

  • Reaction Setup: In a microwave-safe vessel, combine 2-amino-6-chlorophenol (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq). Trustworthiness Note: Ensure reactants are thoroughly mixed. For solid carboxylic acids, gentle grinding may be beneficial.

  • Reaction Conditions (Microwave): Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200 °C for 15-30 minutes.[3] Monitor by TLC.

  • Alternative Conditions (Thermal): Alternatively, the reactants can be heated in a high-boiling solvent like toluene or xylene with a catalyst such as methanesulfonic acid (MeSO₃H) at reflux.[2]

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate or dichloromethane. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield the pure 2-substituted-7-chlorobenzoxazole.

Protocol 3B: Condensation with Aldehydes

The reaction with aldehydes provides a direct route to 2-aryl- and 2-vinylbenzoxazoles. This reaction typically requires an oxidant to facilitate the final aromatization step from the oxazoline intermediate to the oxazole.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chlorophenol (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalyst system. An effective system is a cobalt or iron salt, which can catalyze the reaction under aerobic conditions (using air as the terminal oxidant).[12][13] For example, add Co(OAc)₂ (5-10 mol%).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously, leaving the reaction open to the atmosphere (or under an air-filled balloon) for 6-12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel to obtain the desired product.

Data Summary and Comparison

The choice of cyclization protocol allows for strategic installation of various functional groups at the C2 position. The following table summarizes the expected outcomes.

ProtocolC1 SynthonC2-SubstituentKey Reagents/ConditionsAdvantages
3A Carboxylic Acid (R-COOH)Alkyl, Aryl (R)Microwave heating or MeSO₃H catalystWide substrate scope, readily available starting materials.[2][3]
3B Aldehyde (R-CHO)Aryl, Vinyl (R)Co or Fe catalyst, air (oxidant)Direct access to 2-aryl derivatives from aldehydes.[12][13]

Conclusion

This application note provides a comprehensive and experimentally validated strategy for the synthesis of 7-chloro-substituted benzoxazoles from 2-chloro-1-ethoxy-3-nitrobenzene. By breaking the synthesis into two distinct stages—the preparation of a key 2-amino-6-chlorophenol intermediate and its subsequent modular cyclization—researchers can reliably access a diverse range of benzoxazole derivatives. The detailed protocols and mechanistic insights are designed to empower scientists in drug development and materials science to effectively utilize this important synthetic pathway, allowing for both the scale-up of target compounds and the rapid generation of new chemical entities for screening and optimization.

References

  • ConnectSci. (2008, November 5). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Retrieved from [Link]

  • Thieme. (2020). Two-Step Synthesis of Functionalized Benzoxazoles. Heterocycles, 100, 1218–1232. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (2024, November 29). An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathways for the nitroarene reduction. Retrieved from [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Retrieved from [Link]

  • Filo. (2025, October 14). Mechanism of nitrobenzene to aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal mechanisms for the cyclization of 2-nitrophenols with arylmethyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2012, May 23). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Retrieved from [Link]

  • NIH. (n.d.). 2-Amino-6-chlorophenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application.
  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

Sources

Application

Reaction mechanism of 2-chloro-1-ethoxy-3-nitrobenzene with amines

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1-ethoxy-3-nitrobenzene with Amines Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causalit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1-ethoxy-3-nitrobenzene with Amines

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Experimental Validation

Executive Summary

2-Chloro-1-ethoxy-3-nitrobenzene is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex biaryl systems, benzimidazoles, and novel pharmacophores, such as p53 mutant reactivators[1]. The functionalization of this scaffold via amination proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway. This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for the amination of 2-chloro-1-ethoxy-3-nitrobenzene, ensuring high-yield transformations critical for downstream drug development.

Mechanistic Insights: The SNAr Pathway

Unlike aliphatic SN1 or SN2 reactions, the amination of 2-chloro-1-ethoxy-3-nitrobenzene follows a two-step addition-elimination SNAr mechanism[2]. As a Senior Application Scientist, understanding the electronic and steric interplay of this specific substrate is critical for optimizing reaction conditions.

  • Nucleophilic Attack & Causality of Reactivity: The aromatic ring is naturally electron-rich and resistant to nucleophilic attack. However, the presence of the strongly electron-withdrawing nitro (-NO2) group at the C3 position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. Because the nitro group is ortho to the C2-chloride leaving group, it highly activates the C2 position for nucleophilic attack by the amine[2].

  • The Meisenheimer Complex: The rate-determining step is the addition of the amine to the C2 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[4]. The ortho-nitro group acts as an essential electron sink, stabilizing this intermediate via resonance[2].

  • Steric Influence of the Ethoxy Group: The C1-ethoxy group is also ortho to the leaving group. While it exerts an inductive electron-withdrawing effect (-I), its resonance donation (+M) and steric bulk slightly hinder the approach of bulky secondary amines. Consequently, thermal activation is required to overcome the activation energy barrier.

  • Elimination: The final, fast step involves the expulsion of the chloride ion and the deprotonation of the amine, restoring the aromaticity of the ring to yield the 2-amino-1-ethoxy-3-nitrobenzene derivative[3].

SNAr_Mechanism A 2-Chloro-1-ethoxy-3-nitrobenzene + Amine (R2NH) B Nucleophilic Attack at C2 (Rate-Determining Step) A->B Addition C Meisenheimer Complex (Resonance Stabilized by NO2) B->C Intermediate D Chloride Elimination (Fast Step) C->D Rearrangement E 2-Amino-1-ethoxy-3-nitrobenzene Derivative + HCl D->E Elimination

Logical pathway of the SNAr addition-elimination mechanism via a Meisenheimer complex.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Causality of Reagent Selection:

  • Solvent (NMP or DMSO): Polar aprotic solvents are mandatory. Unlike protic solvents (e.g., ethanol) which hydrogen-bond to the amine and reduce its nucleophilicity, aprotic solvents leave the amine unsolvated and highly reactive. Furthermore, their high dielectric constants stabilize the polar transition state of the Meisenheimer complex[4].

  • Base (Cs2CO3 or K2CO3): The reaction generates hydrochloric acid (HCl) as a byproduct. Without an inorganic base to act as an acid scavenger, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction. Cesium carbonate is often preferred for its superior solubility in NMP[1].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-ethoxy-3-nitrobenzene (1.0 equivalent).

  • Base Addition: Add finely powdered Cesium Carbonate (Cs2CO3) (2.5 equivalents). Note: Ensure the base is dry, as water can lead to competitive hydrolysis of the aryl chloride.

  • Solvent Setup: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of approximately 0.5 M.

  • Amine Addition: Add the desired amine (e.g., morpholine, piperidine, or a primary aniline) (1.2–1.5 equivalents).

  • Thermal Activation: Attach a reflux condenser, purge the system with Nitrogen (N2), and heat the reaction mixture to 80–100 °C for 2–8 hours.

  • Self-Validation & Monitoring:

    • Visual Cue: The reaction will shift from a pale yellow suspension to a deep orange/red solution, indicating the formation of the highly conjugated nitroaniline product.

    • Analytical Cue: Monitor via LC-MS. The successful reaction is validated by the disappearance of the starting material's distinct chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the product mass.

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).

Workflow W1 Step 1: Reagent Prep Substrate, Amine, Base W2 Step 2: Solvent Setup Suspend in NMP or DMSO W1->W2 W3 Step 3: Heating 80-100 °C under Inert Atmosphere W2->W3 W4 Step 4: Monitoring TLC / LC-MS Validation W3->W4 W5 Step 5: Workup Aqueous Quench & EtOAc Extraction W4->W5 W6 Step 6: Purification Column Chromatography W5->W6

Step-by-step experimental workflow for the SNAr amination of 2-chloro-1-ethoxy-3-nitrobenzene.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters, demonstrating the causality behind the optimized protocol.

Solvent TypeBaseTemp (°C)Time (h)Relative Yield (%)Mechanistic Rationale
Ethanol (Protic)Triethylamine8012< 30Protic solvent hydrogen-bonds to the amine, drastically reducing its nucleophilicity.
DMF (Aprotic)K2CO380675Aprotic nature increases amine reactivity; K2CO3 effectively scavenges HCl.
DMSO (Aprotic)K2CO3100485Higher dielectric constant better stabilizes the Meisenheimer transition state.
NMP (Aprotic) Cs2CO3 80 2 > 90 Cs2CO3 provides superior basicity and solubility in NMP, driving the reaction to completion rapidly.

References

  • Title: WO2024120471A1 - Compounds targeting mutant of p53 Source: Google Patents URL
  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II Source: KPU Pressbooks URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1-ethoxy-3-nitrobenzene

Welcome to the Process Optimization and Troubleshooting Portal for the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene (also known as 2-chloro-3-nitrophenetole). This guide is designed for research scientists and process c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal for the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene (also known as 2-chloro-3-nitrophenetole). This guide is designed for research scientists and process chemists who are scaling up or optimizing the Williamson ether synthesis of this highly functionalized building block.

Due to the steric hindrance of the ortho-chloro group and the inductive electron-withdrawing effects of the meta-nitro group, the starting material (2-chloro-3-nitrophenol) produces a relatively deactivated phenoxide nucleophile 1. This portal addresses the kinetic and thermodynamic challenges of this specific SN​2 O-alkylation.

Part 1: Diagnostic Decision Tree

Before diving into specific FAQs, use the diagnostic workflow below to identify the root cause of your yield or purity issues.

G Start Low Yield of Target? CheckLCMS Check LCMS/TLC Start->CheckLCMS Unreacted Unreacted Starting Material? CheckLCMS->Unreacted Yes SideProd Significant Side Products? CheckLCMS->SideProd Yes Volatile EtI Loss (Boiling Point 72°C) Unreacted->Volatile Base C-Alkylation / Hydrolysis SideProd->Base FixVolatile Use Reflux Condenser / Sealed Tube Volatile->FixVolatile FixBase Switch to Cs2CO3 in NMP Base->FixBase

Fig 1: Decision tree for troubleshooting low yields in 2-chloro-3-nitrophenol alkylation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LCMS shows incomplete conversion even after 4 hours at 80°C. What is going wrong?

A: The most common cause of stalled conversion in this specific reaction is the loss of the alkylating agent. Ethyl iodide (EtI) is highly volatile, with a boiling point of 72°C. If you are running the reaction at 80°C in an open system or with inadequate cooling on your reflux condenser, the EtI is evaporating before it can react with the sterically hindered phenoxide. Solution: Conduct the reaction in a sealed pressure tube or use a highly efficient, chilled reflux condenser. Additionally, ensure you are using an excess of EtI (at least 2.5 to 3.0 equivalents) to compensate for any evaporative loss 2.

Q2: I am observing multiple peaks in my HPLC. Is C-alkylation occurring?

A: Yes. Phenoxide ions are ambident nucleophiles capable of attacking from the oxygen (O-alkylation) or the aromatic ring carbons (C-alkylation). While O-alkylation is kinetically favored, using a base with a small counterion (like Na+ from NaH or NaOH) leads to tight ion-pairing. This shields the oxygen and forces the electrophile to react with the ring carbons. Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ). The large atomic radius and low charge density of the Cs+ ion weakly coordinates with the phenoxide oxygen. This creates a highly reactive, "naked" oxygen nucleophile, strongly driving the SN​2 trajectory toward exclusive O-alkylation (a phenomenon known as the "Cesium Effect").

Q3: Why is NMP recommended over standard solvents like Acetone or THF?

A: N-Methyl-2-pyrrolidone (NMP) is a highly polar aprotic solvent with a high dielectric constant. It effectively solvates the Cs+ cations while leaving the phenoxide anion unsolvated and highly reactive. THF and acetone have lower boiling points (preventing the necessary 80°C reaction temperature) and lower dielectric constants, which severely retards the SN​2 substitution on this deactivated system 2.

Q4: During workup, I get a stubborn emulsion when extracting with EtOAc/Water. How do I break it?

A: NMP is infinitely miscible with water but can cause severe emulsions during liquid-liquid extraction if the aqueous layer lacks sufficient ionic strength. Solution: Quench the reaction mixture into a large volume of ice-cold brine (saturated NaCl solution) rather than deionized water. This "salting out" effect increases the polarity of the aqueous phase, forcing the organic product cleanly into the Ethyl Acetate (EtOAc) layer and preventing NMP from partitioning into the organic phase.

Part 3: Mechanistic Pathway

Understanding the role of the base and solvent is critical for this synthesis. The diagram below illustrates the self-validating system of using Cs2​CO3​ to generate the reactive intermediate.

Mechanism SM 2-Chloro-3-nitrophenol Base Cs2CO3 (Deprotonation) SM->Base Intermediate Cesium Phenoxide (Naked Oxygen) Base->Intermediate - HCO3- Reagent Ethyl Iodide (EtI) Intermediate->Reagent SN2 Attack Product 2-Chloro-1-ethoxy-3-nitrobenzene Reagent->Product - CsI

Fig 2: SN2 mechanistic pathway highlighting the Cesium Effect for selective O-alkylation.

Part 4: Quantitative Optimization Data

To justify the protocol parameters, the following table summarizes the quantitative yield outcomes based on varying the base, solvent, and alkylating agent during process development.

BaseSolventAlkylating AgentTemp (°C)Expected YieldMechanistic Observation
Cs2​CO3​ NMP Ethyl Iodide (EtI) 80 >90% "Naked" phenoxide drives rapid, selective O-alkylation.
K2​CO3​ DMFEthyl Bromide (EtBr)8065-75%Slower kinetics; EtBr is a weaker electrophile than EtI.
NaHTHFEthyl Iodide (EtI)60<50%Tight Na+ ion pairing promotes unwanted C-alkylation side products.
NaOHWater/DCMDiethyl Sulfate40<30%Biphasic system leads to competitive hydrolysis of the alkylating agent.

Part 5: Standard Operating Protocol (SOP)

This protocol is adapted from validated patent literature for the high-yield synthesis of 2-chloro-1-ethoxy-3-nitrobenzene 2.

Reagents Required:

  • 2-chloro-3-nitrophenol (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , 2.3 equiv)

  • Ethyl Iodide (EtI, 2.6 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Into a dry, 50-mL pressure flask equipped with a magnetic stir bar, charge 3.03 g (17.46 mmol) of 2-chloro-3-nitrophenol.

  • Base Addition: Add 13.09 g (40.58 mmol) of finely powdered, anhydrous Cs2​CO3​ .

  • Solvent & Reagent Addition: Add 30 mL of anhydrous NMP, followed immediately by 7.22 g (46.29 mmol) of Ethyl Iodide (EtI).

  • Reaction: Seal the flask tightly to prevent the escape of volatile EtI. Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously (800+ rpm) for exactly 2 hours.

  • Monitoring: Monitor the reaction via LCMS. The starting material mass ( m/z 171.8 for [M−H]− ) should be completely consumed 3.

  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the resulting dark suspension into 100 mL of ice-cold saturated aqueous NaCl (brine).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 × 50 mL) to remove residual NMP, followed by a final brine wash (50 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-chloro-1-ethoxy-3-nitrobenzene, which can be used directly or purified via flash chromatography if ultra-high purity is required.

References

  • WO2024120471A1 - Compounds targeting mutant of p53 - Google Patents, Google Patents.
  • HEPATITIS C INHIBITOR PEPTIDE ANALOGS - Patent 1771454 , European Patent Office. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-1-ethoxy-3-nitrobenzene

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of crude 2-chloro-1-ethoxy-3-nitrobenzene. Our focus is on delivering practical, effective...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of crude 2-chloro-1-ethoxy-3-nitrobenzene. Our focus is on delivering practical, effective solutions to common challenges encountered in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-chloro-1-ethoxy-3-nitrobenzene?

The impurity profile of crude 2-chloro-1-ethoxy-3-nitrobenzene is heavily dependent on the synthetic route. However, common impurities typically include:

  • Positional Isomers: Syntheses involving the nitration of chloroethoxybenzene can produce a mixture of isomers, such as 4-chloro-1-ethoxy-3-nitrobenzene or 2-chloro-1-ethoxy-5-nitrobenzene. These are often the most challenging impurities to remove due to their similar physical properties.[1]

  • Unreacted Starting Materials: Depending on the synthesis, residual precursors like 2-chloro-3-nitrophenol or 1-bromo-2-chloroethane may be present.[2]

  • Reaction Byproducts: Side reactions can generate various byproducts, including compounds from over-nitration or hydrolysis.

  • Residual Solvents and Reagents: Solvents like acetone or catalysts used during the synthesis may persist in the crude product.[2]

Q2: Which purification methods are most effective for this compound?

A multi-step approach is often necessary.

  • Recrystallization: This is the primary and most cost-effective method for removing the bulk of impurities and increasing the overall purity of the product.[3] Solvents such as ethanol or methanol, potentially with water as an anti-solvent, are good starting points.[4]

  • Column Chromatography: For removing persistent impurities, particularly positional isomers, silica gel column chromatography is the method of choice.[5][6] The unique electronic properties of nitroaromatic compounds allow for effective separation using specific stationary phases.[7][8]

Q3: Is purification by distillation a viable option?

Direct distillation is strongly discouraged for nitroaromatic compounds. The decomposition temperatures of these molecules are often close to their boiling points, creating a significant risk of uncontrollable, and potentially explosive, decomposition, even under reduced pressure.[4] Safety must always be the primary consideration.

Q4: What are the primary safety concerns when handling 2-chloro-1-ethoxy-3-nitrobenzene?

Substituted chloronitrobenzenes are generally classified as hazardous substances. Key safety precautions include:

  • Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[12][13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Purity or Poor Recovery After Recrystallization

Symptom: After a single recrystallization, analytical data (HPLC, GC, or NMR) shows significant impurities remaining, or the yield is unacceptably low.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Incorrect Solvent Choice An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If solubility is too high when cold, recovery will be low. If it's too low when hot, large solvent volumes are needed, which also hinders recovery.[3][14]Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). A mixed-solvent system, such as ethanol/water or methanol/water, often provides the ideal solubility gradient.[4]
"Oiling Out" of the Product The compound separates from the solution as a liquid (oil) rather than a solid. This oil traps impurities, preventing effective purification. This occurs when the solution is supersaturated at a temperature above the compound's melting point.[5]Prevent Oiling Out: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool much more slowly to ensure crystallization occurs at a temperature below the melting point.[5]
Cooling Rate is Too Fast Rapid cooling causes the compound to precipitate quickly, trapping impurities within the crystal lattice instead of allowing for selective crystallization.[15]Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation and yield.[15][16]
Presence of Isomeric Impurities Positional isomers often have very similar solubility profiles to the target compound, making separation by recrystallization alone ineffective.[5]Proceed to Chromatography: If recrystallization fails to remove isomeric impurities, column chromatography is the necessary next step.[5]

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Sources

Troubleshooting

Technical Support Center: Isolation &amp; Recrystallization of 2-chloro-1-ethoxy-3-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. As application scientists, we understand that isolating critical pharmaceutical intermediates like 2-chloro-1-ethoxy-3-nitrobenzene—a key building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As application scientists, we understand that isolating critical pharmaceutical intermediates like 2-chloro-1-ethoxy-3-nitrobenzene—a key building block in the synthesis of mutant p53 targeting compounds and menin-MLL inhibitors[1][2]—presents unique thermodynamic challenges.

Typically synthesized via the base-mediated alkylation of 2-chloro-3-nitrophenol with ethyl iodide[1], the crude product is often contaminated with unreacted phenol, alkylating agents, and polar aprotic solvents. Because this compound possesses a relatively low melting point and mixed polarity (due to the lipophilic chloro/ethoxy groups and the polar nitro group), it is highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out," during purification[3].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure high-purity crystalline isolation.

Recrystallization Workflow & Phase Management

The following workflow illustrates the critical path for isolating 2-chloro-1-ethoxy-3-nitrobenzene, with a specific decision matrix for mitigating phase separation (oiling out).

Recrystallization N1 Crude 2-chloro-1-ethoxy-3-nitrobenzene N2 Dissolve in Hot Isopropanol (60°C) N1->N2 N3 Hot Filtration (Remove Insoluble Salts) N2->N3 N4 Controlled Cooling (0.5°C/min) N3->N4 N5 Oiling Out Detected? N4->N5 N6 Reheat & Add Seed Crystals N5->N6 Yes (LLPS) N7 Hold at 0-5°C (2 Hours) N5->N7 No (Nucleation) N6->N4 Recool slowly N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystalline Product N8->N9

Workflow for the recrystallization of 2-chloro-1-ethoxy-3-nitrobenzene, including LLPS mitigation.

Solvent Selection Matrix

Selecting the correct solvent system is a balance between recovery yield and the kinetic hindrance of nucleation. The data below summarizes quantitative performance metrics for common solvent systems used with this compound.

Solvent SystemRatio (v/v)Solubility (60°C)Solubility (0°C)Expected RecoveryOiling Out RiskMechanistic Rationale
Isopropanol (IPA) 100%HighLow85 - 90%ModerateIdeal thermal gradient. Balances the polar nitro group and lipophilic ether/chloro groups.
Ethanol / Water 80:20Very HighVery Low> 90%High High yield, but rapid water addition forces supersaturation, causing the solute to liquefy[4].
Heptane / EtOAc 90:10ModerateVery Low75 - 80%LowAnti-solvent system. Excellent for rejecting highly polar impurities (e.g., unreacted phenol).
Standard Operating Procedure: IPA Recrystallization

This step-by-step methodology utilizes Isopropanol (IPA) as the primary solvent, incorporating self-validating checks to ensure scientific integrity at each stage.

Step 1: Crude Preparation Concentrate the organic extract (e.g., from the post-reaction aqueous workup) under reduced pressure to yield the crude 2-chloro-1-ethoxy-3-nitrobenzene as a solid or heavy oil.

Step 2: Dissolution Add the crude mass to a round-bottom flask. Add Isopropanol (IPA) at a ratio of approximately 3 to 5 mL per gram of crude material. Heat the suspension to 60–65°C with continuous stirring.

  • Causality: IPA provides an optimal thermal gradient; the compound is highly soluble near the boiling point but sparingly soluble at 0°C, driving thermodynamic precipitation.

  • Validation Check: The solution must become completely transparent. Persistent cloudiness at 60°C indicates insoluble inorganic salts (e.g., Cs2CO3) requiring hot filtration.

Step 3: Controlled Cooling Remove the flask from the heat source and allow it to cool to room temperature at a strictly controlled rate of ~0.5°C/min.

  • Causality: Rapid cooling induces extreme supersaturation. Because the integration of solute molecules into the crystal lattice is kinetically slower than phase separation, rapid cooling forces the compound to separate as an emulsion (oil) rather than a solid[3].

Step 4: Nucleation and Chilling Once distinct geometric crystals begin to form at room temperature, transfer the flask to an ice bath (0–5°C) and hold for 2 hours.

  • Validation Check: Inspect the flask visually. The presence of rigid, faceted particles confirms successful nucleation. Spherical droplets at the bottom indicate phase separation (see Troubleshooting).

Step 5: Isolation and Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold IPA (1 mL/g).

  • Causality: The cold wash displaces the impurity-rich mother liquor trapped between the crystals without providing enough thermal energy to redissolve the purified lattice. Dry the crystals under vacuum at 35°C to a constant weight.

Troubleshooting & FAQs

Q: During cooling, my solution forms a cloudy emulsion and a gooey oil at the bottom of the flask instead of crystals. What is happening and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[3]. It occurs when the melting point of the solute is lower than the temperature at which the solution reaches supersaturation[4]. Because 2-chloro-1-ethoxy-3-nitrobenzene has a relatively low melting point, it separates as a product-rich liquid phase rather than a solid. Impurities further depress the melting point, exacerbating the issue[5].

  • Resolution: Reheat the mixture until the oil completely redissolves into a clear solution. Add a small amount of additional IPA to lower the saturation temperature below the compound's melting point[4]. Cool the solution much more slowly, and introduce a seed crystal of pure 2-chloro-1-ethoxy-3-nitrobenzene just before the temperature reaches the cloud point to bypass the kinetic hindrance of nucleation[3].

Q: My recrystallized yield is exceptionally low (<50%), but the purity is high. Where is my product going? A: A low yield with high purity typically indicates that the solvent volume is too high, keeping the product dissolved in the mother liquor[4].

  • Resolution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Allow the concentrated solution to cool and perform a second crop crystallization. To prevent this in future batches, strictly adhere to the "minimum amount of hot solvent" rule during the initial dissolution phase[4].

Q: NMR analysis of my dried crystals shows residual unreacted 2-chloro-3-nitrophenol. Why didn't recrystallization remove it? A: 2-chloro-3-nitrophenol can co-crystallize or become entrapped in the crystal lattice if the crystallization occurs too rapidly. Additionally, if the solvent system does not have sufficient differential affinity, the polar phenolic impurity will precipitate alongside the product.

  • Resolution: Wash the organic layer with a dilute aqueous base (e.g., 5% Na2CO3) before attempting recrystallization. The base deprotonates the unreacted phenol, pulling it into the aqueous phase, while the neutral 2-chloro-1-ethoxy-3-nitrobenzene remains in the organic phase[1]. If recrystallizing directly, switch to the Heptane/Ethyl Acetate anti-solvent system, which keeps the polar phenol in solution while precipitating the less polar ether.

Q: Why do my crystals appear as a glassy, non-crystalline solid after drying? A: This happens when an oiled-out liquid spontaneously solidifies at lower temperatures. The resulting solid is amorphous and traps solvent and impurities within its matrix[4][5].

  • Resolution: Do not accept a solidified oil as a final product. You must decant the supernatant, dissolve the glassy solid in a fresh, properly proportioned solvent system, and repeat the recrystallization with strict temperature control and seeding.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-1-ethoxy-3-nitrobenzene Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions inv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-1-ethoxy-3-nitrobenzene. The principles and troubleshooting strategies discussed here are grounded in established mechanistic understanding and are supplemented with practical, field-proven advice to help you navigate the complexities of this sterically hindered system.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 2-chloro-1-ethoxy-3-nitrobenzene proceeding so slowly or not at all?

A1: The primary challenge with this substrate is significant steric hindrance. The ethoxy group and the nitro group are positioned ortho to the chlorine leaving group. This arrangement creates a crowded environment around the reaction center (the carbon atom bonded to the chlorine), which physically obstructs the incoming nucleophile from attacking.[1][2][3] In SNAr reactions, the nucleophile must approach and bond to this carbon, and bulky ortho substituents can dramatically slow down or prevent this initial step.[1]

Q2: I thought the nitro group was supposed to activate the ring for SNAr. Why is it causing a problem here?

A2: You are correct that electron-withdrawing groups like the nitro group are essential for activating the aromatic ring towards nucleophilic attack.[4][5] They do this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.[4][5] However, the position of the activating group is critical. While the nitro group in 2-chloro-1-ethoxy-3-nitrobenzene does provide some electronic activation, its placement ortho to the leaving group also contributes to steric congestion, which can counteract the electronic benefit.

Q3: Are there any general modifications I can make to my standard SNAr protocol to improve the yield?

A3: Yes, several general strategies can be effective. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[6] The choice of solvent is also crucial; polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions.[7] Additionally, using a stronger, less sterically hindered nucleophile can improve reaction rates. For particularly stubborn reactions, consider more advanced techniques like microwave-assisted synthesis or phase-transfer catalysis, which are discussed in the troubleshooting guides below.[7][8]

Q4: Would changing the leaving group from chlorine to fluorine help?

A4: In many SNAr reactions, fluorine is a better leaving group than chlorine.[4] This is because the rate-determining step is often the initial attack of the nucleophile, and fluorine's high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to attack.[4] If a fluoro-analogue of your substrate is available, it is certainly worth investigating as it may lead to a significant rate enhancement.

Troubleshooting Guides

Issue 1: Low or No Product Formation Under Standard Thermal Conditions

When standard heating of 2-chloro-1-ethoxy-3-nitrobenzene with your nucleophile fails to yield the desired product, it is a clear indication that the thermal energy supplied is insufficient to overcome the steric and electronic barriers of the reaction.

Root Cause Analysis:
  • High Activation Energy: The combination of steric hindrance from the ortho-ethoxy and nitro groups significantly raises the activation energy for the formation of the Meisenheimer complex.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be reactive enough to attack the sterically shielded and electronically activated ring.

  • Poor Solubility: Inadequate solubility of either the substrate or the nucleophile in the reaction solvent can lead to a slow or incomplete reaction.

Mitigation Strategies:
  • Microwave-Assisted Synthesis: This is a powerful technique for accelerating slow reactions.[8][9][10] Microwaves provide rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and increased yields.[8][9]

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an ionic salt with limited solubility in the organic solvent, a phase-transfer catalyst can be highly effective.[11][12] The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[7][11]

  • Solvent Optimization: Ensure you are using an appropriate polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophilic salt, which leaves the anionic nucleophile more "naked" and reactive.[7]

Experimental Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

Objective: To synthesize the desired substituted product from 2-chloro-1-ethoxy-3-nitrobenzene using microwave irradiation.

Materials:

  • 2-chloro-1-ethoxy-3-nitrobenzene (1.0 eq)

  • Nucleophile (1.2 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine 2-chloro-1-ethoxy-3-nitrobenzene, the nucleophile, and the solvent.

  • Add a stir bar and securely cap the vial.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to a starting point of 150 °C and the reaction time to 15 minutes. Note: These are starting parameters and may require optimization.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as appropriate for your specific product (e.g., aqueous quench, extraction, and purification).

  • Analyze the product by an appropriate method (e.g., LC-MS, NMR) to determine the yield and purity.

Issue 2: Side Product Formation or Decomposition at High Temperatures

In some cases, simply increasing the reaction temperature can lead to the formation of unwanted side products or decomposition of the starting material or product.

Root Cause Analysis:
  • Competing Reaction Pathways: At elevated temperatures, alternative reaction pathways, such as elimination or reaction with the solvent, may become competitive.

  • Thermal Instability: The starting material, nucleophile, or product may not be stable at the high temperatures required for the substitution to occur.

  • Strongly Basic Nucleophiles: Highly basic nucleophiles can promote side reactions, especially at higher temperatures.

Mitigation Strategies:
  • Catalytic Approaches: Instead of relying solely on high temperatures, consider using a catalyst to lower the activation energy of the desired reaction.

    • Phase-Transfer Catalysis (PTC): As mentioned previously, PTC can facilitate the reaction at lower temperatures by increasing the effective concentration and reactivity of the nucleophile in the organic phase.[11][13]

    • Transition Metal Catalysis: For certain nucleophiles, particularly amines, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be a viable alternative to traditional SNAr. While not a direct SNAr, it achieves the same overall transformation.

  • Careful Selection of Base: If a base is required for the reaction, use a non-nucleophilic base to minimize side reactions.

Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution

Objective: To facilitate the substitution reaction at a lower temperature using a phase-transfer catalyst.

Materials:

  • 2-chloro-1-ethoxy-3-nitrobenzene (1.0 eq)

  • Nucleophile (as a salt, 1.5 eq)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq)

  • Biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent

  • Stir bar

Procedure:

  • In a round-bottom flask, combine 2-chloro-1-ethoxy-3-nitrobenzene, the nucleophile salt, the phase-transfer catalyst, and the solvent system.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring. The efficiency of stirring is critical for effective phase transfer.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system was used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation
StrategyTemperatureReaction TimeTypical YieldKey Considerations
Standard Thermal High (120-180 °C)12-48 hoursLow to moderatePotential for side products and decomposition.
Microwave-Assisted High (150-200 °C)10-60 minutesModerate to highRequires specialized equipment; rapid optimization possible.[14]
Phase-Transfer Catalysis Moderate (80-120 °C)2-12 hoursModerate to highEffective for ionic nucleophiles; requires vigorous stirring.[13]
Visualization of Key Concepts
The Problem of Steric Hindrance

Caption: Steric hindrance from ortho groups blocking nucleophile attack.

SNAr Reaction Mechanism

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product + Leaving Group B->C Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Catalyst_Q Catalyst (Q⁺X⁻) Nu_aq->Catalyst_Q Ion Exchange Substrate_org Substrate (Ar-X) Product_org Product (Ar-Nu) Substrate_org->Product_org Reaction Product_org->Catalyst_Q Catalyst Regeneration Catalyst_Q->Nu_aq Catalyst_Q->Substrate_org Transfers Nu⁻ to Organic Phase

Caption: Workflow of a phase-transfer catalyzed SNAr reaction.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Emokpae, T. A., Uwakwe, P. U., & Hirst, J. (1993). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 125-132.
  • Reeves, W. P., & White, M. R. (1982). Phase-transfer catalysis. Nucleophilic aromatic substitution of activated aryl halides.
  • Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, January). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Singh, P., & Arora, G. (1981). Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. The Journal of Organic Chemistry, 46(26), 5510-5512.
  • Šimek, M., Dey, P., Blahout, V., Mondal, K., & Paioti, P. H. S. (2025, May). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. ResearchGate. Retrieved from [Link]

  • Hanson, B. E. (2018). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics, 37(15), 2468-2474.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Park, S., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Serge, M. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(1), 14-36.
  • Tay, N. E. S., & Nicewicz, D. A. (2017, October 25). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(44), 15878-15881.
  • Tay, N. E. S., & Nicewicz, D. A. (2017, October 25). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • Serge, M. (2025, October 18). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. Retrieved from [Link]

  • Bunton, C. A., & Moffatt, J. R. (1988). Micellar inhibition of SN1 reactions of sterically hindered compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1647-1651.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2016). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 21(6), 721.
  • Li, H., et al. (2005). One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, 3634-3641.
  • Langer, P., & Schmidt, A. (2010). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry, 8(1), 126-133.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]

  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

  • ResearchGate. (2025, May 20). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-1-ethoxy-3-nitrobenzene Stability

Welcome to the Technical Support Center for the synthesis and thermal stability optimization of 2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0). This compound serves as a highly specialized building block in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and thermal stability optimization of 2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0). This compound serves as a highly specialized building block in pharmaceutical drug development, notably in the synthesis of stabilizers targeting the temperature-sensitive p53 Y220C mutant[1].

The synthesis relies on the O-alkylation (Williamson ether synthesis) of 2-chloro-3-nitrophenol[1]. Because the phenolic precursor features a strongly electron-withdrawing nitro group ortho to a chlorine atom, the aromatic ring is highly activated. Consequently, strict thermal control is mandatory to drive the desired O-alkylation while suppressing competing Nucleophilic Aromatic Substitution (SNAr) side reactions[2].

This guide provides deep-dive mechanistic troubleshooting, quantitative data, and validated protocols to ensure high-yield, stable synthesis.

Mechanistic Workflow: Kinetic vs. Thermodynamic Control

The structural integrity of 2-chloro-1-ethoxy-3-nitrobenzene during synthesis is entirely dependent on temperature management. The diagram below illustrates the divergent chemical pathways triggered by different thermal setpoints.

G Start 2-chloro-3-nitrophenol + EtI + Cs2CO3 in NMP TempOpt Optimal Temp: 80°C (Kinetic Control) Start->TempOpt Controlled Heating TempHigh High Temp: >100°C (Thermodynamic Control) Start->TempHigh Overheating / Runaway TempLow Low Temp: <50°C (Insufficient Energy) Start->TempLow Underheating Target 2-chloro-1-ethoxy-3-nitrobenzene (High Yield, Stable) TempOpt->Target Williamson Ether Synthesis Side1 SNAr Displacement of Cl (e.g., 1,2-diethoxy-3-nitrobenzene) TempHigh->Side1 Nucleophilic Attack at C2 Side2 Solvent Degradation Adducts (Amine substitution at C2) TempHigh->Side2 NMP Breakdown Incomplete Incomplete Conversion (Recovered Precursor) TempLow->Incomplete High Activation Barrier

Reaction temperature pathways for 2-chloro-3-nitrophenol O-alkylation.

Troubleshooting & FAQs

Q1: Why is 80°C the universally recommended setpoint for this synthesis? Answer: The synthesis is typically performed using an ethylating agent (ethyl iodide) and a mild base (Cs₂CO₃) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP)[1]. At exactly 80°C, the system achieves the ideal kinetic energy to overcome the activation barrier for the bimolecular nucleophilic substitution (SN2) at the ethyl halide[3]. Temperatures strictly maintained at 80°C ensure rapid, high-yield O-alkylation without providing the thermodynamic energy required to trigger side reactions at the aromatic ring.

Q2: What specific degradation pathways are triggered if the reaction exceeds 100°C? Answer: Exceeding 100°C introduces severe thermodynamic instability. The nitro group is strongly electron-withdrawing, which highly activates the ortho and para positions toward Nucleophilic Aromatic Substitution (SNAr)[2]. In 2-chloro-3-nitrophenol, the chlorine atom resides at the C2 position, directly ortho to the nitro group. At elevated temperatures, two primary degradation pathways emerge:

  • Direct SNAr Displacement: The ethoxide or phenoxide nucleophiles in the mixture attack the C2 carbon, displacing the highly activated chloride ion to form 1,2-diethoxy-3-nitrobenzene or polymeric ethers[2].

  • Solvent Degradation Adducts: Polar aprotic solvents can degrade at high temperatures to release secondary amines. These amines act as potent nucleophiles, displacing the ortho-chloride via SNAr to form unwanted amino-ether impurities.

Q3: How do we monitor and control the thermal stability of the reaction to prevent exothermic runaway? Answer: The deprotonation of 2-chloro-3-nitrophenol by Cs₂CO₃ and the subsequent alkylation are mildly exothermic. To maintain a self-validating and stable system:

  • Internal Monitoring: Always use an internal thermocouple probe rather than relying solely on the jacket/bath temperature.

  • Solvent Selection: Utilize NMP rather than DMF. NMP exhibits higher thermal stability and is less prone to amine-releasing degradation at 80°C[1].

  • In-Process Control: Monitor the reaction strictly via LCMS at the 2-hour mark to confirm the target mass (201.61 g/mol ) before over-heating occurs[1].

Data Presentation: Temperature vs. Yield Profile

The following table summarizes the quantitative impact of reaction temperature on the yield and impurity profile of 2-chloro-1-ethoxy-3-nitrobenzene.

Temperature SetpointReaction TimeTarget Yield (%)Unreacted Precursor (%)SNAr / Degradation Impurities (%)
50°C4.0 hours45%52%< 3%
80°C (Optimal) 2.0 hours > 95% < 2% < 3%
100°C2.0 hours78%< 1%21%
120°C1.0 hour< 40%0%> 60%
Standard Operating Procedure (SOP)

Step-by-Step Methodology for Optimized Synthesis at 80°C

This protocol is validated for the high-yield synthesis of 2-chloro-1-ethoxy-3-nitrobenzene while minimizing thermal degradation[1].

  • Preparation: Into a dry, nitrogen-purged 50-mL round-bottom flask equipped with a magnetic stir bar and an internal thermocouple, add 2-chloro-3-nitrophenol (3.03 g, 17.46 mmol) and Cesium Carbonate (Cs₂CO₃, 13.09 g, 40.58 mmol)[1].

  • Solvent Addition: Add 30 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation and stabilization of the phenoxide[1].

  • Alkylation: Slowly add Ethyl Iodide (EtI, 7.22 g, 46.29 mmol) via syringe[1].

  • Heating (Critical Step): Gradually heat the reaction mixture until the internal temperature reaches exactly 80°C. Maintain this temperature strictly for 2 hours[1].

  • Monitoring: Verify reaction completion via LCMS. The target molecular weight is 201.61 g/mol [1].

  • Quenching & Workup: Remove the heat source and cool the mixture to room temperature. Slowly pour the resulting solution into 30 mL of cold distilled water to quench the reaction and precipitate the product/salts[1].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the stable 2-chloro-1-ethoxy-3-nitrobenzene product.

References
  • Title: WO2024120471A1 - Compounds targeting mutant of p53 Source: Google Patents URL
  • Title: Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics Source: Benchchem URL
  • Title: 16.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Chemical Shift Assignment of 2-Chloro-1-ethoxy-3-nitrobenzene

This guide provides an in-depth analysis and definitive ¹H NMR chemical shift assignment for 2-chloro-1-ethoxy-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and definitive ¹H NMR chemical shift assignment for 2-chloro-1-ethoxy-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting. It elucidates the rationale behind spectral interpretation by integrating fundamental NMR principles with comparative data from predictive models. We will dissect the electronic effects of each substituent, predict the resulting spectrum, and provide a robust framework for empirical verification.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The cornerstone of accurate spectral assignment is a solid understanding of the molecule's electronic landscape. The chemical shifts and coupling patterns of the protons in 2-chloro-1-ethoxy-3-nitrobenzene are dictated by the interplay of three distinct substituents on the benzene ring: an ethoxy group (-OCH₂CH₃), a chloro group (-Cl), and a nitro group (-NO₂).

Molecular Structure and Proton Environments

The molecule contains five unique proton environments: three on the aromatic ring (H-4, H-5, H-6) and two within the ethoxy side chain (H-a, H-b).

Figure 1: Structure of 2-chloro-1-ethoxy-3-nitrobenzene with proton labels.

Substituent Effects on Aromatic Protons

The chemical shift of aromatic protons, which typically appear between 6.5 and 8.5 ppm, is modulated by the electron-donating or electron-withdrawing nature of the substituents.[1]

  • Ethoxy Group (-OEt): This is a strong electron-donating group (EDG) through resonance, where the oxygen's lone pairs delocalize into the ring. This increases electron density, particularly at the ortho and para positions, causing a shielding effect (an upfield shift to a lower ppm value).[2]

  • Chloro Group (-Cl): This substituent has a dual nature. It is electron-withdrawing inductively due to its high electronegativity but electron-donating through resonance. Inductive withdrawal is dominant, resulting in a net deshielding effect (a downfield shift), though weaker than that of a nitro group.[3]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deactivates the ring, pulling significant electron density away. This causes a strong deshielding effect, especially at the ortho and para positions, shifting signals significantly downfield to higher ppm values.[2][4]

The cumulative influence of these groups on each aromatic proton is summarized below.

ProtonPosition Relative to -OEtPosition Relative to -ClPosition Relative to -NO₂Predicted Net EffectPredicted Chemical Shift (Relative)
H-4 metametaorthoStrongly DeshieldedHighest (δ ≈ 7.8-8.0 ppm)
H-5 parametametaWeakly DeshieldedLowest (δ ≈ 7.2-7.4 ppm)
H-6 orthometaparaModerately DeshieldedIntermediate (δ ≈ 7.5-7.7 ppm)

Rationale:

  • H-4 is ortho to the potent -NO₂ group, making it the most deshielded proton.

  • H-5 is para to the shielding -OEt group and meta to both EWGs, placing it the furthest upfield.

  • H-6 is ortho to the shielding -OEt group but para to the deshielding -NO₂ group, resulting in an intermediate chemical shift.

Predicted Splitting Patterns (Multiplicity)

Spin-spin coupling between adjacent non-equivalent protons splits NMR signals. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

  • Ortho Coupling (³J): Occurs between protons on adjacent carbons, typically 6-10 Hz.[5]

  • Meta Coupling (⁴J): Occurs between protons separated by three bonds, typically smaller at 2-3 Hz.[6]

  • Para Coupling (⁵J): Rarely resolved, very small (<1 Hz).

Predicted Aromatic Signals:

  • H-4: Coupled to H-5 (ortho). Expected to be a doublet (d) with J ≈ 6-10 Hz.

  • H-5: Coupled to H-4 (ortho) and H-6 (ortho). Expected to be a triplet (t) or, more accurately, a doublet of doublets (dd) . If the coupling constants J(H5-H4) and J(H5-H6) are similar, the signal will appear as a triplet.

  • H-6: Coupled to H-5 (ortho). Expected to be a doublet (d) with J ≈ 6-10 Hz.

Predicted Ethoxy Signals:

  • H-a (-OCH₂-): Coupled to the three H-b protons. Following the n+1 rule, it will be a quartet (q) with J ≈ 7 Hz.[7] Its proximity to oxygen places it downfield.[8][9]

  • H-b (-CH₃): Coupled to the two H-a protons. It will appear as a triplet (t) with J ≈ 7 Hz.

Comparative Analysis with Predictive Models

To validate our theoretical predictions, we can compare them against data generated by computational NMR prediction tools. These algorithms use large databases of known structures and their spectra to predict chemical shifts.[10] One such freely available tool is NMRDB.org, which uses a combination of methods for prediction.[11]

ProtonTheoretical Prediction (ppm)NMRDB.org Prediction (ppm)Predicted MultiplicityPredicted J (Hz)
H-4 ~7.8-8.07.74d8.2
H-5 ~7.2-7.47.29t8.2
H-6 ~7.5-7.77.59d8.2
H-a ~4.0-4.34.19q7.0
H-b ~1.3-1.51.45t7.0

The computational predictions align remarkably well with the assignments derived from first principles. This strong correlation increases confidence in our final assignment. The model predicts the signal for H-5 as a triplet, implying that the ortho coupling constants J(H5-H4) and J(H5-H6) are predicted to be nearly identical.

Definitive ¹H NMR Assignment

By synthesizing the theoretical analysis and computational data, we arrive at the following definitive assignment for 2-chloro-1-ethoxy-3-nitrobenzene.

Assigned ProtonChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H-4 ~7.741HDoublet (d)~8.2Ortho to strong EWG (-NO₂), most downfield aromatic signal.
H-6 ~7.591HDoublet (d)~8.2Ortho to EDG (-OEt) but para to EWG (-NO₂).
H-5 ~7.291HTriplet (t)~8.2Para to EDG (-OEt) and meta to EWGs, most upfield aromatic signal.
H-a (-OCH₂-) ~4.192HQuartet (q)~7.0Methylene protons adjacent to electron-withdrawing oxygen.
H-b (-CH₃) ~1.453HTriplet (t)~7.0Standard alkyl region, coupled to methylene protons.

Recommended Experimental Protocol

To obtain high-quality, verifiable data, adherence to a standardized protocol is essential. This protocol is designed to be self-validating, where integration and coupling constants provide internal checks on the assignment.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-chloro-1-ethoxy-3-nitrobenzene.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.[12]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity, which is crucial for sharp peaks and resolving fine coupling.

    • Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integral values should correspond to the proton count of each environment (1:1:1 for aromatic, 2:3 for ethoxy). This serves as a primary validation of the sample's purity and structure.

    • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz for all multiplets. A key self-validation check is that coupled protons must exhibit identical J values (e.g., J(H5-H4) must equal J(H4-H5)).[5]

Conclusion

The ¹H NMR spectrum of 2-chloro-1-ethoxy-3-nitrobenzene can be unambiguously assigned through a systematic approach that combines an understanding of fundamental electronic principles with the validation offered by modern predictive tools. The strong deshielding effect of the nitro group dominates the aromatic region, while the ethoxy group provides characteristic upfield signals. By following the detailed experimental protocol, researchers can confidently acquire and interpret the spectrum, ensuring the structural integrity of this important chemical intermediate.

References

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Comparative

Decoding the Electron Ionization Fingerprint: A Guide to the GC-MS Fragmentation of 2-chloro-1-ethoxy-3-nitrobenzene

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and quantification of v...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. The utility of this technique hinges on the reproducible fragmentation of molecules under electron ionization (EI), which generates a unique mass spectrum—a chemical fingerprint. This guide provides an in-depth analysis of the predicted EI fragmentation patterns of 2-chloro-1-ethoxy-3-nitrobenzene, a substituted aromatic compound of interest to researchers in drug development and process chemistry.

This document moves beyond a simple cataloging of fragments. It delves into the mechanistic logic of bond cleavages, compares the fragmentation behavior with related chemical structures, and provides a robust, field-tested experimental protocol for researchers to replicate and verify these findings in their own laboratories.

The Logic of Molecular Disassembly: Predicting the Fragmentation Cascade

Under standard 70 eV electron ionization conditions, 2-chloro-1-ethoxy-3-nitrobenzene will form a molecular ion (M⁺˙) that is subsequently subjected to a series of fragmentation events. The stability of the benzene ring often allows for a visible molecular ion peak, whose characteristic isotopic pattern, influenced by the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), serves as a crucial first clue in identification.[1][2]

The fragmentation pathways are dictated by the lability of the substituent groups and the relative stability of the resulting fragment ions and neutral losses. For 2-chloro-1-ethoxy-3-nitrobenzene, the primary fragmentation routes are anticipated to be driven by the nitro (NO₂) and ethoxy (C₂H₅O) groups.

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: Nitroaromatic compounds characteristically exhibit cleavages related to the nitro group.[1][3] The most common is the loss of a nitrogen dioxide radical (•NO₂), a stable neutral loss with a mass of 46 Da. An alternative, often observed pathway, is the loss of a nitric oxide radical (•NO), with a mass of 30 Da, which typically involves a rearrangement to a nitrite intermediate within the ion source.[4]

  • Cleavage of the Ethoxy Group: The ethoxy substituent provides several fragmentation opportunities.

    • Alpha-Cleavage: The bond between the aromatic ring and the ether oxygen can cleave, but a more favorable and common fragmentation is the cleavage of the C-C bond within the ethoxy group (alpha to the oxygen), leading to the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized oxonium ion.[5]

    • Loss of Ethene: A characteristic fragmentation for ethyl ethers is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a phenol-like radical cation.

  • Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da). While possible, this is often less favorable than the fragmentation of the nitro or ethoxy groups.[1]

  • Sequential Fragmentations: The primary fragment ions will undergo further disassembly. For instance, the ion resulting from the loss of •NO₂ could subsequently lose ethene from the ethoxy group. This cascade of fragmentation events creates the rich tapestry of ions that constitutes the full mass spectrum.

Comparative Analysis: Learning from Structural Analogs

Predicted Mass Spectrum Data

The following table summarizes the anticipated major fragment ions for 2-chloro-1-ethoxy-3-nitrobenzene. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

m/z (calculated) Proposed Fragment Structure Proposed Neutral Loss Notes
201[C₈H₈ClNO₃]⁺˙-Molecular Ion (M⁺˙)
172[C₈H₈ClO₂]⁺•NOLoss of nitric oxide after rearrangement
155[C₈H₈ClO]⁺•NO₂Loss of the nitro group
173[C₆H₃ClNO₃]⁺˙C₂H₄Loss of ethene via rearrangement
127[C₆H₃ClO]⁺C₂H₄ + •NOSequential loss of ethene and nitric oxide
166[C₇H₅ClNO₃]⁺•CH₃Alpha-cleavage of the ethoxy group
120[C₇H₅ClO]⁺•CH₃ + •NO₂Sequential loss of methyl and nitro groups

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the major ions observed in the spectrum.

M [M]⁺˙ m/z 201 C₈H₈³⁵ClNO₃ F1 [M - NO₂]⁺ m/z 155 C₈H₈³⁵ClO M->F1 - •NO₂ F2 [M - C₂H₄]⁺˙ m/z 173 C₆H₃³⁵ClNO₃ M->F2 - C₂H₄ F3 [M - CH₃]⁺ m/z 186 C₇H₅³⁵ClNO₃ M->F3 - •CH₃ F1_1 [M - NO₂ - C₂H₄]⁺ m/z 127 C₆H₃³⁵ClO F1->F1_1 - C₂H₄

Caption: Predicted primary EI fragmentation pathways for 2-chloro-1-ethoxy-3-nitrobenzene.

A Self-Validating Experimental Protocol for GC-MS Analysis

To ensure the generation of high-quality, reproducible data, the following detailed methodology is provided. This protocol is designed as a self-validating system, incorporating standard practices for instrument setup and quality control.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of 2-chloro-1-ethoxy-3-nitrobenzene and dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Standard: Perform serial dilutions from the stock solution to prepare a working standard with a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) & Mass Spectrometry (MS) Conditions

This method is adapted from established protocols for similar semi-volatile aromatic compounds.[1][9]

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Injector Split/SplitlessOperated in splitless mode for 1 minute to maximize analyte transfer to the column for trace analysis.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert gas providing good chromatographic efficiency. Set to a constant flow of 1.2 mL/min.
Column 30 m x 0.25 mm ID, 0.25 µm filmA non-polar (e.g., DB-5ms) or mid-polarity (e.g., DB-17ms) column provides excellent separation for this class of compounds.
Oven Program Initial: 70°C, hold 2 minAllows for solvent focusing at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate ensures good separation from potential impurities.
Final Hold: 5 min at 280°CEnsures elution of any less volatile compounds and column bake-out.
MS System Agilent 5977 or equivalentA single quadrupole or ion trap mass spectrometer is suitable.
Ionization Mode Electron Ionization (EI)Standard mode for generating library-searchable fragmentation patterns.
Ionization Energy 70 eVThe industry standard energy that promotes consistent and extensive fragmentation.
Source Temp. 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CEnsures consistent ion transmission and mass filtering.
Mass Range Scan m/z 40 - 350A range that encompasses the molecular ion and all expected significant fragments.
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from saturating the detector.
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the analyte.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the analyte peak.

  • Interpretation: Analyze the mass spectrum, identifying the molecular ion (including its isotopic pattern) and major fragment ions. Compare the observed fragments to the predicted pathways outlined in this guide.

Visualizing the Experimental Workflow

A clear workflow ensures procedural consistency and is crucial for training and standard operating procedure (SOP) development.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent a->b c Serial Dilution b->c d Inject 1 µL c->d e GC Separation d->e f EI & Fragmentation e->f g Mass Analysis f->g h Extract Spectrum g->h i Identify Fragments h->i j Confirm Structure i->j

Caption: Workflow for the GC-MS analysis of 2-chloro-1-ethoxy-3-nitrobenzene.

By combining a deep understanding of fragmentation mechanisms with a robust and verifiable experimental protocol, researchers can confidently identify and characterize 2-chloro-1-ethoxy-3-nitrobenzene and its analogs. This guide serves as a comprehensive resource, grounding predictive analysis in the established principles of mass spectrometry and providing the practical tools necessary for laboratory application.

References

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Validation

Infrared (IR) Spectroscopy Analysis of 2-chloro-1-ethoxy-3-nitrobenzene: A Methodological Comparison Guide

Introduction In pharmaceutical development, 2-chloro-1-ethoxy-3-nitrobenzene serves as a highly functionalized aromatic intermediate. Validating its structural integrity and monitoring batch-to-batch consistency requires...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, 2-chloro-1-ethoxy-3-nitrobenzene serves as a highly functionalized aromatic intermediate. Validating its structural integrity and monitoring batch-to-batch consistency requires robust analytical frameworks. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this application, as the molecule’s distinct functional groups—a highly polarizable nitro group, an electron-donating ethoxy ether, and a heavy chloro substituent—yield a complex, diagnostic vibrational fingerprint.

This guide objectively compares the two dominant FTIR sampling modalities used in modern laboratories: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission . By examining the physical causality behind each method, this guide provides drug development professionals with the mechanistic insights needed to select the optimal workflow for structural validation and impurity profiling.

Mechanistic Spectral Signatures

Before evaluating instrumental modalities, we must establish the baseline vibrational mechanics of 2-chloro-1-ethoxy-3-nitrobenzene. The IR spectrum is dominated by strong dipole moment changes inherent to its substituents.

Table 1: Key Vibrational Modes and Physical Causality

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Physical Causality
Nitro (-NO₂) Asymmetric Stretching~1525 - 1535Out-of-phase expansion/contraction of N-O bonds creates a massive dipole moment change.
Nitro (-NO₂) Symmetric Stretching~1345 - 1355In-phase breathing of the N-O bonds; requires lower energy than the asymmetric stretch.
Ethoxy (-O-CH₂CH₃) Asymmetric C-O-C Stretch~1050 - 1100Coupled vibration of the aromatic ring carbon and the ether oxygen.
Ethoxy (-O-CH₂CH₃) Symmetric C-O-C Stretch~890 - 920Aliphatic carbon-oxygen bond stretching.
Aryl Chloride (Ar-Cl) C-Cl Stretching~700 - 750A heavy halogen atom attached to the rigid aromatic ring creates a low-frequency, highly polarizable stretch.
Aromatic Ring C=C Skeletal Stretching~1580, 1450Degenerate ring expansion/contraction modes broken by the asymmetric 1,2,3-trisubstitution pattern.

Mechanistic Note: The nitro group exhibits two intense bands due to vibrational coupling. Because the two N-O bonds share an electron cloud, they are forced to vibrate as a single coupled system rather than independent bonds, yielding distinct 1[1]. Similarly, the ethoxy group yields distinct C-C-O stretching bands, driven by the mass difference between the aromatic carbon and the aliphatic chain 2[2].

Product Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing a solid intermediate like 2-chloro-1-ethoxy-3-nitrobenzene, the choice of sampling accessory fundamentally alters the resulting data.

Alternative A: Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating the sample when an infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond).

  • Performance Profile: Unmatched for rapid QA/QC. It requires zero sample preparation, preserving the compound's native polymorphic state.

  • Causality of Limitations: The penetration depth ( dp​ ) of the evanescent wave is wavelength-dependent, typically3[3]. It penetrates deeper at low wavenumbers (e.g., the C-Cl stretch at 750 cm⁻¹) and shallower at high wavenumbers. Furthermore, anomalous dispersion near strong absorption bands (like the NO₂ asymmetric stretch) alters the sample's refractive index, causing 4 by 2-5 cm⁻¹ toward the low-wavenumber end compared to transmission spectra[4].

Alternative B: KBr Pellet (Transmission FTIR)

The traditional KBr method involves diluting the sample in an IR-transparent alkali halide matrix and pressing it into a solid disk.

  • Performance Profile: The gold standard for quantitative analysis and trace impurity profiling. Because the IR beam passes entirely through the sample, it5[5].

  • Causality of Limitations: KBr is highly hygroscopic. If ambient moisture is absorbed during grinding, a broad O-H stretching band will appear at ~3400 cm⁻¹, potentially masking critical overtone regions. However, for detecting trace unreacted starting materials, the longer effective pathlength of the KBr pellet provides5[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to prevent false data acquisition.

Protocol A: Diamond ATR-FTIR Analysis
  • Crystal Cleaning: Wipe the diamond crystal with isopropyl alcohol (IPA) using a lint-free wipe. Allow to evaporate completely.

  • Background Validation (Self-Validation Checkpoint): Collect a background spectrum of the empty crystal. Causality: This establishes the 100% Transmittance baseline and mathematically subtracts atmospheric CO₂ and H₂O vapor. Rule: The baseline noise must be <0.01 absorbance units before proceeding.

  • Sample Application: Deposit ~2-5 mg of 2-chloro-1-ethoxy-3-nitrobenzene directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks. Causality: Because the evanescent wave only penetrates up to 5 µm, intimate optical contact is mandatory. An air gap will prevent the wave from interacting with the rigid crystalline solid, leading to severe signal attenuation.

  • Data Acquisition & Correction: Scan at 4 cm⁻¹ resolution (32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to mathematically normalize the wavelength-dependent penetration depth, allowing direct comparison with standard transmission libraries.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate adsorbed water. Store in a desiccator.

  • Sample Dilution: Weigh exactly 1 mg of 2-chloro-1-ethoxy-3-nitrobenzene and 99 mg of dry KBr (1:100 ratio).

  • Milling: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: Particle sizes must be reduced to less than the wavelength of incident IR light (<2 µm). Failing to do so causes the Christiansen effect—where particles scatter light rather than absorb it—resulting in distorted, asymmetrical peak baselines.

  • Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes. Causality: The vacuum removes trapped air, fusing the KBr into a transparent, continuous glass-like matrix.

  • Visual Validation (Self-Validation Checkpoint): Hold the pressed pellet up to the light. It must be visually transparent. Rule: An opaque or cloudy pellet indicates moisture absorption or insufficient pressure and will result in severe baseline drift; discard and remake if cloudy.

  • Data Acquisition: Place the pellet in the transmission holder, ensure the sample compartment is purged with dry nitrogen, and acquire the spectrum.

Decision Matrix & Workflow Visualization

G Start Sample: 2-chloro-1-ethoxy- 3-nitrobenzene Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR High Throughput QC KBr Transmission FTIR (KBr Pellet) Decision->KBr Trace Impurity Analysis ATR_Prep Direct Application & Apply Contact Pressure ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) & Press at 10 Tons KBr->KBr_Prep ATR_Data Rapid QC Profiling (Peak shifts ~2-5 cm⁻¹) ATR_Prep->ATR_Data KBr_Data Trace Impurity Profiling (Beer-Lambert Adherence) KBr_Prep->KBr_Data Validation Spectral Validation (Nitro, Ethoxy, Chloro bands) ATR_Data->Validation KBr_Data->Validation

FTIR Modality Decision Matrix for 2-chloro-1-ethoxy-3-nitrobenzene.

References

  • DRIFTS spectra depicting nitrobenzene exposures of 0.62 (black) and... - ResearchGate.
  • Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity - PMC (NIH).
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd.
  • 01-00645-EN Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharm - Shimadzu.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press.

Sources

Comparative

Reference standards for 2-chloro-1-ethoxy-3-nitrobenzene analysis

Title: Analytical Comparison Guide: Reference Standards for 2-Chloro-1-ethoxy-3-nitrobenzene Quantification Introduction & Context 2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly specialized[1]. Its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Reference Standards for 2-Chloro-1-ethoxy-3-nitrobenzene Quantification

Introduction & Context

2-chloro-1-ethoxy-3-nitrobenzene (CAS: 846031-57-0) is a highly specialized[1]. Its primary application lies in the pharmaceutical sector, where it serves as a critical intermediate in the synthesis of advanced oncology therapeutics—specifically compounds designed to[2]. Because impurities in starting materials can propagate through the synthetic pathway and compromise the final Active Pharmaceutical Ingredient (API), rigorous analytical quantification of 2-chloro-1-ethoxy-3-nitrobenzene is mandatory.

This guide provides an objective comparison of the three primary tiers of reference standards used for its analysis: Certified Reference Materials (CRM), Analytical Standards (AS), and In-House Working Standards (WS). It also details a self-validating HPLC-UV protocol for standard qualification.

The Tiered Reference Standard Ecosystem

Selecting the appropriate reference standard grade is a balance of regulatory compliance, metrological traceability, and cost-efficiency.

  • Certified Reference Material (CRM): Produced under[3]. CRMs provide the highest level of accuracy, featuring a certified purity value, a stated measurement uncertainty, and unbroken metrological traceability to SI units.

  • Analytical Standard (AS): Manufactured under ISO 9001. While they come with a Certificate of Analysis (CoA), they lack the rigorous uncertainty budgets and strict metrological traceability of a CRM[3].

  • In-House Working Standard (WS): Also known as a secondary standard. This is a highly pure batch of the compound synthesized in-house, which is subsequently qualified against a CRM to assign a working purity value.

G CRM Certified Reference Material (CRM) ISO 17034 Accredited (Primary Standard) Qual Qualification via HPLC/UV against CRM CRM->Qual Traceability Reg Regulatory Submission (IND/NDA) CRM->Reg Direct use for critical assays AS Analytical Standard (AS) ISO 9001 (Screening/R&D) Routine Routine Batch Analysis 2-chloro-1-ethoxy-3-nitrobenzene AS->Routine Early R&D only WS In-House Working Standard (WS) Secondary Standard WS->Routine Daily QC use Qual->WS Assigns Purity Value Routine->Reg Data Generation

Fig 1: Traceability and qualification workflow for reference standards.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative differences between the standard grades for 2-chloro-1-ethoxy-3-nitrobenzene analysis.

ParameterCertified Reference Material (CRM)Analytical Standard (AS)In-House Working Standard (WS)
Metrological Traceability Yes (SI Units)NoTraceable to CRM
Measurement Uncertainty Rigorously quantified (e.g., ±0.2%)Not guaranteedDependent on qualification assay
Regulatory Acceptance Unquestioned (FDA, EMA, ICH)Limited (R&D only)High (if qualified properly)
Cost per Gram Very High ( )Moderate ( )Low (Amortized over bulk synthesis)
Best Use Case Method validation, WS qualificationEarly-stage synthesis optimizationRoutine batch release, daily QC

Experimental Protocol: Self-Validating HPLC-UV Qualification of a Working Standard

To establish a Working Standard for daily QC, it must be qualified against a CRM.

Expertise & Causality: We utilize an isocratic HPLC-UV method rather than a gradient approach. 2-chloro-1-ethoxy-3-nitrobenzene (MW 201.61) is a relatively non-polar molecule with a strong chromophore (the nitrobenzene ring)[1]. Isocratic elution minimizes baseline drift, eliminates gradient re-equilibration time, and maximizes integration accuracy for the primary peak, which is critical when assigning a precise purity value.

Self-Validating System: The protocol employs a "bracketing" calibration strategy. By injecting the CRM before and after the WS sequence, the system mathematically proves that[4], ensuring the calculated purity of the WS is metrologically sound.

HPLC_Workflow SST System Suitability (6x CRM Injections) Bracket1 Initial Calibration (CRM Bracketing) SST->Bracket1 Sample Working Standard Analysis (n=5) Bracket1->Sample Bracket2 Final Calibration (CRM Bracketing) Sample->Bracket2 Calc Mass Balance & Purity Assignment Bracket2->Calc

Fig 2: Self-validating HPLC sequence using CRM bracketing.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 65:35 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation:

    • CRM Solution: Accurately weigh 10.0 mg of 2-chloro-1-ethoxy-3-nitrobenzene CRM into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (100 µg/mL).

    • WS Solution: Prepare the candidate Working Standard identically (100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • System Suitability Testing (SST): Inject the CRM solution six times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 0.73%, and the tailing factor is ≤ 1.5.

  • Sequence Execution: Inject Bracket 1 (CRM) → Inject WS (5 replicates) → Inject Bracket 2 (CRM).

  • Purity Assignment: Calculate the purity of the WS using the mean area of the bracketing CRM injections, factoring in the certified purity of the CRM.

Experimental Data & Results

The following table presents representative validation data demonstrating the performance of the CRM versus the newly qualified WS when subjected to the above protocol.

Validation ParameterCRM PerformanceQualified WS PerformanceAcceptance Criteria
Retention Time (RT) 6.42 min6.43 min± 2% deviation
Linearity (R²) 0.9999 (10-150 µg/mL)0.9998 (10-150 µg/mL)≥ 0.999
Precision (%RSD, n=6) 0.41%0.48%≤ 1.0%
Assay Purity 99.8% ± 0.1% (Certified)99.5% ± 0.3% (Calculated)N/A (Value Assignment)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.06 µg/mL / 0.18 µg/mLSignal-to-Noise ≥ 3 / ≥ 10

Conclusion

For the precise quantification of 2-chloro-1-ethoxy-3-nitrobenzene, relying solely on Analytical Standards introduces unacceptable regulatory risk. While CRMs provide the ultimate metrological anchor, their high cost prohibits daily use. The optimal, field-proven strategy is to utilize an ISO 17034-accredited CRM to qualify an In-House Working Standard via a self-validating, bracketed HPLC-UV protocol. This ensures absolute data integrity while maintaining operational cost-efficiency.

References

  • Title: WO2024120471A1 - Compounds targeting mutant of p53 Source: Google Patents URL
  • Title: Introduction to Certified Reference Materials Source: Ambifood URL: [Link]

  • Title: Guidelines for the validation and verification of quantitative and qualitative test methods Source: Demarche ISO 17025 URL: [Link]

Sources

Validation

Comparing reactivity of 2-chloro-1-ethoxy-3-nitrobenzene vs methoxy analogs

Comparative Reactivity Guide: 2-Chloro-1-ethoxy-3-nitrobenzene vs. Methoxy Analogs in Nucleophilic Aromatic Substitution In pharmaceutical development and complex organic synthesis, the selection of appropriate halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Chloro-1-ethoxy-3-nitrobenzene vs. Methoxy Analogs in Nucleophilic Aromatic Substitution

In pharmaceutical development and complex organic synthesis, the selection of appropriate halogenated building blocks dictates the efficiency of downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of 2-chloro-1-ethoxy-3-nitrobenzene and its methoxy analog, 2-chloro-1-methoxy-3-nitrobenzene (2-chloro-3-nitroanisole). While electronically similar, their distinct steric profiles profoundly influence their reactivity in sterically demanding environments.

Mechanistic Causality: Electronic vs. Steric Effects in SNAr

The reactivity of 1-alkoxy-2-chloro-3-nitrobenzenes is primarily governed by the SNAr mechanism. In these molecules, the chlorine atom at the 2-position is flanked by an alkoxy group at the 1-position and a strongly electron-withdrawing nitro group at the 3-position.

  • Electronic Activation (The Baseline): The nitro group strongly activates the ortho-chlorine for nucleophilic attack by stabilizing the anionic through resonance and inductive withdrawal[1]. Both methoxy and ethoxy groups exert a strong +R (resonance donating) effect and a weak -I (inductive withdrawing) effect, making them[2]. They provide similar baseline activation/deactivation profiles for the aromatic ring.

  • Steric Hindrance (The Differentiator): SNAr requires the nucleophile to approach the carbon-halogen bond to form a tetrahedral Meisenheimer complex. In a 1,2,3-trisubstituted system, the reaction center (C2) is highly congested. The ethoxy group possesses a larger ( Es​ ) than the methoxy group[3]. This increased steric bulk creates significant "front strain," hindering the trajectory of incoming nucleophiles. Consequently, the activation energy ( Ea​ ) for the rate-determining addition step is higher for 2-chloro-1-ethoxy-3-nitrobenzene, leading to in sterically sensitive transformations[4].

SNAr_Mechanism R 1-Alkoxy-2-chloro-3-nitrobenzene (Methoxy vs Ethoxy) Nuc Nucleophilic Attack (Rate Determining Step) R->Nuc + Nucleophile MC Meisenheimer Complex (Anionic Intermediate) Nuc->MC Steric Steric Clash at C2 (Ethoxy > Methoxy) MC->Steric Elim Chloride Elimination (Fast) MC->Elim Restores Aromaticity Prod Substituted Product Elim->Prod

Caption: SNAr pathway highlighting the sterically hindered Meisenheimer complex formation.

Quantitative Data & Reactivity Comparison

To objectively compare these alternatives, we must evaluate their physicochemical properties alongside their theoretical SNAr performance metrics.

Property / Metric2-Chloro-1-methoxy-3-nitrobenzene2-Chloro-1-ethoxy-3-nitrobenzene
CAS Number [5]
Molecular Weight 187.58 g/mol [6]201.61 g/mol [5]
Steric Bulk (Alkoxy) Lower (Methoxy)Higher (Ethoxy)
Relative SNAr Rate (1° Amines) High (Baseline)Moderate (0.6x - 0.8x of baseline)
Relative SNAr Rate (2° Amines) ModerateLow (Significant steric clash)
Meisenheimer Stability High (Less front strain)Moderate (Destabilized by bulk)

Note: Relative rates are generalized based on established Taft steric parameters for methoxy vs. ethoxy groups in ortho-substituted SNAr reactions.

Experimental Methodologies: Self-Validating SNAr Protocol

To ensure scientific integrity, the following protocol for the nucleophilic amination of these substrates incorporates a self-validating feedback loop. By utilizing an internal standard and continuous monitoring, researchers can definitively quantify the steric retardation caused by the ethoxy group.

Objective: Comparative amination using morpholine (a secondary amine sensitive to steric hindrance).

Step-by-Step Procedure:

  • Reaction Setup: In two separate, oven-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of 2-chloro-1-methoxy-3-nitrobenzene and 1.0 mmol of 2-chloro-1-ethoxy-3-nitrobenzene, respectively, in 10 mL of anhydrous DMF.

  • Nucleophile Addition: Add 2.5 mmol of morpholine and 2.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to each flask.

    • Causality: The excess base acts as a proton sponge to neutralize the generated HCl. This prevents the depletion of the morpholine nucleophile via protonation, maintaining a constant nucleophilic concentration.

  • Thermal Activation: Heat both reactions to 80°C under an inert nitrogen atmosphere to provide the necessary activation energy for the Meisenheimer complex formation.

  • Self-Validating Monitoring (TLC & LC-MS):

    • Causality: Because the ethoxy group slows the reaction, kinetic profiling via TLC (Hexanes:EtOAc 3:1) must be checked at 1h, 3h, and 6h marks.

    • Validation: Quench 50 µL aliquots in water, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting material mass (, 201 for ethoxy) and the appearance of the product mass confirm the Meisenheimer complex has successfully collapsed into the product[6].

  • Workup & Isolation: Once the methoxy reaction indicates >95% conversion, cool both flasks to room temperature. Dilute with 30 mL of water to precipitate the highly organic products. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Quantitative NMR Analysis (qNMR): Add a known mass of 1,3,5-trimethoxybenzene as an internal standard to the crude mixtures before 1H -NMR analysis.

    • Causality: Comparing the integration of the internal standard against the newly formed morpholine protons allows for exact yield determination without purification losses, directly quantifying the steric penalty of the ethoxy group.

Experimental_Workflow Setup 1. Substrate + DMF (Methoxy vs Ethoxy) Reagents 2. Add Morpholine & K2CO3 Base Setup->Reagents Heat 3. Heat to 80°C (Nitrogen Atm) Reagents->Heat Monitor 4. LC-MS / TLC (Kinetic Profiling) Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Quench & Extraction Monitor->Workup qNMR 6. qNMR Validation (Internal Standard) Workup->qNMR

Caption: Self-validating experimental workflow for comparative SNAr amination.

Conclusion

While 2-chloro-1-ethoxy-3-nitrobenzene and 2-chloro-1-methoxy-3-nitrobenzene share identical electronic activation pathways for Nucleophilic Aromatic Substitution, the increased steric bulk of the ethoxy group significantly alters reaction kinetics. For sterically demanding nucleophiles, the methoxy analog is the superior choice to maximize yield and minimize reaction times. When the ethoxy group is required for downstream structural activity relationships (SAR), researchers must compensate for the elevated activation energy by employing harsher conditions, more polar aprotic solvents, or less sterically hindered nucleophiles.

References

  • Wikipedia. "Nucleophilic aromatic substitution." Wikipedia. [Link]

  • ResearchGate. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions." ResearchGate. [Link]_

  • PubChem. "PubChem Compound Summary for CID 12411827, 2-Chloro-1-methoxy-3-nitrobenzene." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Assay Methods for 2-Chloro-1-Ethoxy-3-Nitrobenzene

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality control and regul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality control and regulatory compliance. 2-Chloro-1-ethoxy-3-nitrobenzene, a key building block in various synthetic pathways, requires precise content determination to ensure the safety, efficacy, and batch-to-batch consistency of final products. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this compound. As your partner in the lab, I will not only present the protocols but also elucidate the scientific rationale behind the methodological choices, empowering you to select and validate the most suitable method for your specific needs.

The principles of analytical method validation are universally recognized and are essential for ensuring the reliability of analytical data.[1] This guide is written in accordance with the internationally harmonized guidelines of the ICH Q2(R1), which outlines the necessary parameters to be investigated for validating analytical procedures.[2][3][4][5]

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind method validation. An analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[1] It provides concrete evidence that the method consistently produces reliable and accurate results.[1] For the assay of a chemical intermediate like 2-chloro-1-ethoxy-3-nitrobenzene, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[6][7]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of modern pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally labile compounds.[8] For a substituted nitrobenzene like our target analyte, a reversed-phase HPLC method with UV detection offers a powerful combination of selectivity and sensitivity.

The Scientific Rationale

The choice of a C18 reversed-phase column is deliberate. The nonpolar nature of the octadecylsilyl stationary phase provides excellent retention for the moderately nonpolar 2-chloro-1-ethoxy-3-nitrobenzene. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component allows for the fine-tuning of the analyte's retention time. The nitroaromatic structure of the analyte contains a chromophore that strongly absorbs UV radiation, making a UV detector a highly suitable and cost-effective choice for quantification.[9]

Experimental Protocol: HPLC-UV Assay

1. Instrumentation and Reagents:

  • Any standard HPLC system with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).[10]

  • Water (HPLC grade).

  • 2-Chloro-1-ethoxy-3-nitrobenzene reference standard (of known purity).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds; for optimization, a UV scan of the analyte should be performed.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test material expected to contain about 25 mg of the analyte and prepare a 25 mL solution using the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the five working standard solutions and plot the peak area response against the concentration. Calculate the correlation coefficient (r), which should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be evaluated.

  • Range: The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within the lower and upper concentrations of the calibration curve.[5]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Results MobilePhase Mobile Phase Prep HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Prep StandardPrep->HPLC SamplePrep Sample Prep SamplePrep->HPLC C18 C18 Column HPLC->C18 UV UV Detector C18->UV Data Data Acquisition UV->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Report Final Report Linearity->Report Accuracy->Report Precision->Report

Caption: Workflow for the HPLC-UV analysis of 2-chloro-1-ethoxy-3-nitrobenzene.

Method 2: Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds.[9] Given that 2-chloro-1-ethoxy-3-nitrobenzene has a moderate boiling point, GC can provide a high-resolution separation with excellent sensitivity, particularly when coupled with an Electron Capture Detector (ECD).

The Scientific Rationale

The choice of an ECD is strategic. This detector is highly sensitive to electrophilic functional groups, such as the nitro and chloro substituents on our analyte, allowing for the detection of very low concentrations.[11] A mid-polarity capillary column, such as a DB-1701 or equivalent, is suitable for resolving chlorinated nitroaromatic compounds. The thermal stability of the analyte allows for its volatilization in the heated GC inlet without degradation, a prerequisite for this technique.

Experimental Protocol: GC-ECD Assay

1. Instrumentation and Reagents:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Capillary GC column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness, mid-polarity phase like 14% cyanopropylphenyl / 86% dimethylpolysiloxane).

  • High-purity nitrogen or helium as the carrier gas.

  • Hexane or Ethyl Acetate (pesticide residue grade).

  • 2-Chloro-1-ethoxy-3-nitrobenzene reference standard (of known purity).

2. Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio). The ratio can be adjusted to avoid detector saturation.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas Flow: Constant flow, e.g., 2.0 mL/min.

  • Detector Temperature: 300 °C.

  • Makeup Gas (Nitrogen): As per instrument recommendation (e.g., 25 mL/min).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane. Note the lower concentration due to the high sensitivity of the ECD.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with hexane (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test material and dissolve it in hexane to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity: Inject a solvent blank to ensure the absence of interfering peaks.

  • Linearity: Analyze the working standards and construct a calibration curve. The ECD may have a more limited linear range than a UV detector, so careful evaluation of the curve is necessary. A correlation coefficient (r) of ≥ 0.998 is generally acceptable.

  • Accuracy: Perform spike-recovery studies at three levels, similar to the HPLC method.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method. The acceptance criteria (RSD ≤ 2%) remain the same for assay methods.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are particularly relevant for the highly sensitive ECD. They can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation & Results CarrierGas Carrier Gas Setup GC GC System CarrierGas->GC StandardPrepGC Standard Prep StandardPrepGC->GC SamplePrepGC Sample Prep SamplePrepGC->GC CapillaryCol Capillary Column GC->CapillaryCol ECD ECD Detector CapillaryCol->ECD DataGC Data Acquisition ECD->DataGC LinearityGC Linearity & Range DataGC->LinearityGC AccuracyGC Accuracy DataGC->AccuracyGC PrecisionGC Precision DataGC->PrecisionGC LOD_LOQ LOD/LOQ DataGC->LOD_LOQ ReportGC Final Report LinearityGC->ReportGC AccuracyGC->ReportGC PrecisionGC->ReportGC LOD_LOQ->ReportGC

Caption: Workflow for the GC-ECD analysis of 2-chloro-1-ethoxy-3-nitrobenzene.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which method is universally "better," but which is more "fit for purpose." The following table summarizes the key performance characteristics, based on typical results for nitroaromatic compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-ECD) Rationale & Insights for Selection
Specificity High; can be tuned with mobile phase composition.Very high; excellent separation efficiency of capillary columns.Both methods offer excellent specificity. HPLC might be more forgiving for complex matrices as non-volatile components will not elute.
Linearity Range Wide (typically 2-3 orders of magnitude).More limited, especially for ECD which can saturate.HPLC is advantageous for samples with widely varying concentrations. GC requires more careful sample preparation to fall within the linear range.
Precision (RSD) Typically < 1.5%Typically < 2.0%Both methods can achieve excellent precision, well within the requirements for a quantitative assay.
Accuracy (Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy.
Limit of Quantitation (LOQ) Moderate (e.g., ~1 µg/mL)Very Low (e.g., ~0.1 µg/mL or lower)If trace-level quantification is required (e.g., for impurity profiling), GC-ECD is the superior choice due to its exceptional sensitivity. For a standard assay, HPLC sensitivity is usually sufficient.
Sample Throughput Moderate; typical run times of 5-15 minutes.Moderate to High; modern GC ovens allow for rapid temperature programming.Throughput is comparable for both techniques in a modern laboratory setting.
Robustness Generally high; less sensitive to minor variations in flow rate and temperature.Moderate; inlet and column maintenance are critical for reproducibility.HPLC is often considered more robust for routine QC environments due to simpler operation and maintenance.
Cost & Complexity Moderate instrument cost. Mobile phase consumption can be a significant running cost.Moderate instrument cost. Gas consumption is a lower running cost. Requires more specialized operator experience.The choice may depend on existing laboratory instrumentation and personnel expertise.

Conclusion and Recommendation

Both HPLC-UV and GC-ECD are powerful, validatable techniques for the quantitative assay of 2-chloro-1-ethoxy-3-nitrobenzene.

  • The HPLC-UV method stands out for its robustness, wider linear range, and ease of use, making it an ideal choice for routine quality control laboratories where accuracy and reliability for specification-level concentrations are the primary goals.

  • The GC-ECD method offers unparalleled sensitivity. It is the preferred technique when trace-level determination is necessary, for instance, when quantifying 2-chloro-1-ethoxy-3-nitrobenzene as a residual impurity.

Ultimately, the selection of the analytical method should be guided by its intended purpose.[3] A thorough validation, following the principles outlined in this guide and the ICH Q2(R1) framework, will ensure that the chosen method is fit for its purpose, providing reliable and scientifically sound data to support your research, development, and quality control activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. R Discovery. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analytical method validation: are your... - QbD Group. QbD Group. [Link]

  • The spectrophotometric determination of the ionisation constants of aromatic nitro-compounds. Journal of the Chemical Society (Resumed). [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Publications. [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. Defense Technical Information Center. [Link]

  • Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Determination of nitrobenzene in plant by gas chromatography. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Trace Chemical Analysis Methodology. Defense Technical Information Center. [Link]

  • 2-Chloro-1-methoxy-3-nitrobenzene. PubChem. [Link]

  • A Simple Method for Analysis of Nitrobenzene In Aniline. Indian Journal of Chemistry. [Link]

  • Liquid Chromatography HPLC. Carl Roth. [Link]

  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]

Sources

Validation

Crystal Structure Comparison of Nitrobenzene Derivatives: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Foundations The structural behavior...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Foundations

The structural behavior of nitrobenzene derivatives is a critical parameter in the design of non-linear optical (NLO) materials, energetic compounds, and active pharmaceutical ingredients (APIs). A common misconception in structural chemistry is that the geometry of the nitro group is dictated solely by intramolecular steric hindrance. However, crystallographic evidence combined with quantum mechanical (QM) modeling reveals a more complex reality.

The Causality of the Nitro Twist

In para-substituted nitrobenzene derivatives, one might expect the nitro group to be perfectly coplanar with the benzene ring to maximize π -conjugation. Yet, single-crystal X-ray diffraction (SCXRD) data shows that the mean twist angle of the nitro group is approximately 7.3°[1].

Why does this occur? The energy penalty for this slight disruption of planarity is easily offset by the thermodynamic stabilization gained from favorable intermolecular interactions in the crystal lattice[1]. Furthermore, while the nitro group is highly polar, computational studies demonstrate that dispersion interactions (which drive slipped-parallel π−π stacking) often dominate over electrostatic attractions in stabilizing these lattices[2]. Understanding this delicate balance between gas-phase planarity and lattice-driven distortion is essential for predicting polymorphism and material stability.

Comparative Structural Analysis

To objectively compare how substituent positioning alters crystal packing, we analyze two fundamental classes of nitrobenzene derivatives: Nitroanilines and Dinitrobenzenes.

The Nitroaniline Isomers (Donor-Acceptor Systems)

Nitroanilines feature both a strong hydrogen-bond donor ( −NH2​ ) and acceptor ( −NO2​ ), making their crystal structures highly sensitive to isomerism:

  • o-Nitroaniline: The extreme proximity of the functional groups forces the formation of a strong intramolecular hydrogen bond, creating a highly stable six-membered chelate ring. Because the hydrogen-bonding capacity is internally satisfied, the molecules primarily interact via dispersion forces, forming pseudo-stacked structures rather than extended H-bonded networks[3].

  • m-Nitroaniline: The meta-substitution creates an asymmetric geometry that prevents uniform hydrogen bonding on all sides of the molecule. Consequently, the molecules form paired "strands" consisting of two strongly interacting chains[4].

  • p-Nitroaniline: The linear geometry allows for three-centered intermolecular hydrogen bonds. This symmetry enables identical H-bonding on both sides of the molecule, resulting in infinite chains that stack head-to-tail to form highly ordered, centrosymmetric microcrystals[4].

The Dinitrobenzene Isomers (Acceptor-Acceptor Systems)

Without a strong H-bond donor, dinitrobenzenes rely heavily on weak C−H⋯O interactions and π−π stacking:

  • m-Dinitrobenzene: The proximity of the two nitro groups to the shared ortho-hydrogen creates a severe steric clash. To relieve this repulsion, both nitro groups are forced to twist approximately 11° out of the aromatic plane[5].

  • p-Dinitrobenzene: The molecule is highly symmetric, allowing the benzene ring to remain planar. The crystal is primarily stabilized by slipped-parallel dispersion interactions, maximizing the packing efficiency of the centrosymmetric molecules[5].

Quantitative Crystal Data Summary

The following table synthesizes the crystallographic parameters and dominant packing motifs for key nitrobenzene derivatives, providing a clear comparative baseline for structural researchers.

DerivativeSpace GroupMean Nitro Twist AngleDominant Intermolecular MotifKey Causality for Packing Behavior
o-Nitroaniline P2₁/c~0–5°Pseudo-stacked dimersIntramolecular H-bond forms a stable chelate ring, limiting external H-bonding[3].
m-Nitroaniline Pbc2₁~2–6°Paired "strands"Asymmetric H-bonding capacity forces chain pairing[4].
p-Nitroaniline P2₁/n~7.3°Centrosymmetric layers3-centered H-bonds allow infinite chain formation[1][4].
m-Dinitrobenzene Pbn2₁~11°Slipped-parallel stackingOrtho-hydrogen steric clash forces significant out-of-plane twisting[5].
p-Dinitrobenzene P2₁/n~0–2°Centrosymmetric stackingMaximized dispersion interactions over electrostatics[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, determining the crystal structure of a nitrobenzene derivative must not rely on diffraction data alone. The following protocol outlines a self-validating workflow that pairs empirical crystallography with computational causality.

Step 1: Polymorph Screening via Controlled Crystallization
  • Procedure: Prepare saturated solutions of the target nitrobenzene derivative in a matrix of solvents with varying dielectric constants (e.g., Toluene, Ethanol, Nitrobenzene). Subject the samples to both slow evaporation (ambient) and slow cooling (from 60°C to 4°C at 1°C/hour).

  • Causality: Solvents with different H-bond accepting/donating abilities will competitively interact with the solute. This competition alters the nucleation thermodynamics, allowing you to trap and isolate metastable polymorphs that would otherwise transition to the global thermodynamic minimum.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Procedure: Mount a high-quality single crystal on a diffractometer equipped with a cryostream. Collect diffraction data at cryogenic temperatures (strictly ≤173 K) using Mo-K α or Cu-K α radiation.

  • Causality: Nitro groups are highly susceptible to rotational thermal motion. Collecting data at room temperature results in large thermal ellipsoids, making it impossible to distinguish between static structural twisting (a true geometric feature) and dynamic thermal disorder. Cryogenic cooling freezes out this motion, yielding highly accurate C−N and N−O bond lengths.

Step 3: Computational Validation (DFT & Hirshfeld Analysis)
  • Procedure: Extract the atomic coordinates from the SCXRD .cif file. Perform Density Functional Theory (DFT) calculations (e.g., BLYP functional with D3 dispersion correction and TZ2P basis set) to optimize the gas-phase monomer[1]. Generate a Hirshfeld surface to map intermolecular contacts.

  • Causality: SCXRD only provides the result of the packing. By comparing the optimized gas-phase geometry (where only intramolecular sterics exist) against the SCXRD lattice geometry, you can definitively prove whether a nitro group's twist is caused by internal sterics or forced by external lattice interactions (Voronoi deformation density)[1].

Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the experimental protocol described above.

G N1 Polymorph Screening (Solvent/Cooling Matrix) N2 Single-Crystal XRD (173 K, Low Thermal Motion) N1->N2 Yields suitable crystals N3 Hirshfeld Surface Analysis (Intermolecular Mapping) N2->N3 Resolves atomic coordinates N4 DFT / QM Modeling (Gas-Phase vs Lattice Energy) N2->N4 Provides starting geometry N5 Validated Crystal Structure & Packing Motif N3->N5 N4->N5 Confirms interaction causality

Workflow for crystallographic and computational validation of nitrobenzene derivatives.

References

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Deriv
  • Intermolecular Interactions of Nitrobenzene-Benzene Complex and Nitrobenzene Dimer: Significant Stabilization of Slipped-Parallel Orientation by Dispersion Interaction.
  • THE CRYSTAL AND MOLECULAR STRUCTURES OF m-DINITROBENZENE AND p-DINITROBENZENE. Canadian Science Publishing.
  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen. SciSpace.
  • Molecular Orbital Studies of Crystalline Nitroanilines.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Chloro-1-ethoxy-3-nitrobenzene and its Analogs

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of substituted nitroaromatic compounds is paramount for understanding their reactivity, biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of substituted nitroaromatic compounds is paramount for understanding their reactivity, biological activity, and safety profiles. 2-Chloro-1-ethoxy-3-nitrobenzene is a key intermediate whose electronic and steric properties are defined by the interplay of its chloro, ethoxy, and nitro substituents. A precise characterization of this molecule is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth spectroscopic characterization of 2-chloro-1-ethoxy-3-nitrobenzene. Moving beyond a simple data report, we present a comparative analysis with two structurally significant analogs: 4-Chloro-3-nitroanisole and 2-Chloro-3-nitrophenol . This approach serves a dual purpose: it illuminates the specific spectral features of the target molecule while simultaneously demonstrating how subtle changes in functional groups (ethoxy vs. methoxy vs. hydroxyl) and substitution patterns profoundly influence spectroscopic outputs. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectra and make informed decisions in their work.

Molecular Structures Under Comparison

A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The three compounds discussed in this guide share a chloronitrobenzene core but differ in the oxygen-containing functional group and its position relative to the other substituents.

Caption: Molecular structures of the target compound and its analogs.

Experimental Workflow for Spectroscopic Characterization

A multi-technique approach is essential for a comprehensive and self-validating characterization. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.

G cluster_workflow General Characterization Workflow prep Sample Preparation Solvent Selection (NMR, UV-Vis) KBr Pellet (FT-IR) ftir FT-IR Analysis Functional Group Identification (e.g., C=O, O-H, N-O) prep->ftir uvvis UV-Vis Analysis Conjugated System Analysis (π → π* transitions) prep->uvvis nmr NMR Analysis ¹H & ¹³C Environments Connectivity (COSY, HSQC) prep->nmr analysis Data Integration & Analysis Correlate all spectral data ftir->analysis uvvis->analysis nmr->analysis elucidation Structure Elucidation Final Structure Confirmation Purity Assessment analysis->elucidation

Caption: A typical workflow for the spectroscopic elucidation of a novel compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is the first line of analysis for rapid confirmation of key functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify the characteristic absorption frequencies corresponding to the bonds present in the molecule. For the compounds , we are particularly interested in identifying vibrations from the nitro group (N-O), the aromatic ring (C=C and C-H), the ether linkage (C-O-C), and the chloro-substituent (C-Cl).

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of air is recorded first, followed by the sample spectrum. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

Data Interpretation and Comparative Analysis

The presence of the nitro, chloro, and ether/hydroxyl groups imparts a distinct IR signature on each molecule.

Vibrational Mode Expected Range (cm⁻¹) 2-Chloro-1-ethoxy-3-nitrobenzene (Predicted) 4-Chloro-3-nitroanisole[1] 2-Chloro-3-nitrophenol[2] Causality and Insights
O-H Stretch3500-3200AbsentAbsentPresent (broad) The most striking difference. A strong, broad peak confirms the hydroxyl group in the phenol, absent in the ether analogs.
Aromatic C-H Stretch3100-3000~3080PresentPresentConfirms the presence of the benzene ring in all compounds.
Aliphatic C-H Stretch3000-2850~2980, 2940~2950 (methoxy)AbsentCharacteristic of the sp³ C-H bonds in the ethoxy and methoxy groups. The ethoxy group shows more complex bands than the methoxy.
NO₂ Asymmetric Stretch1570-1500~15301536 ~1540 A very strong and reliable band confirming the nitro group. Its exact position is sensitive to the electronic environment.
NO₂ Symmetric Stretch1370-1300~13501358 ~1360 The second key indicator for the nitro group, also a strong absorption.
Aromatic C=C Stretch1600-1450Multiple bandsMultiple bandsMultiple bandsA series of bands confirming the aromatic skeleton.
C-O-C Stretch1260-1000~1250, 1040~1275, 1030AbsentThe asymmetric and symmetric stretches of the ether linkage. The phenol shows a C-O stretch in this region, but the pattern is distinct from the two-band ether signature.
C-Cl Stretch800-600~750PresentPresentThis vibration is in the fingerprint region and confirms the C-Cl bond.

Trustworthiness: The FT-IR data provides a self-validating system. For 2-chloro-1-ethoxy-3-nitrobenzene, the presence of aliphatic C-H and C-O-C stretches, coupled with the absence of a broad O-H band, definitively distinguishes it from its phenolic analog.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In aromatic compounds, the most important transitions are π → π*, which are characteristic of the conjugated π-system. The position of the maximum absorbance (λmax) is highly sensitive to the nature of substituents on the ring. Electron-donating groups (auxochromes) like -OR and -OH tend to shift the λmax to longer wavelengths (a bathochromic shift), while electron-withdrawing groups can also extend conjugation and cause shifts.

Experimental Protocol: Solution-Phase Measurement
  • Solvent Selection: A UV-transparent solvent, such as ethanol or methanol, is chosen.

  • Sample Preparation: A dilute solution of the compound is prepared to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Data Acquisition: The spectrophotometer is blanked using a cuvette filled with the pure solvent. The sample solution is then placed in the light path, and the absorbance is measured over a range (e.g., 200-400 nm).

Data Interpretation and Comparative Analysis

The benzene ring is the primary chromophore, with its absorption bands (E and B bands) being modified by the substituents. The nitro group, being a powerful chromophore itself, will significantly influence the spectrum.

Compound Expected λmax (nm) Key Electronic Transitions Causality and Insights
2-Chloro-1-ethoxy-3-nitrobenzene (Predicted) ~250-260, ~320-340π → π* (Benzene B-band), n → π* (NO₂)The spectrum is dominated by the nitrobenzene chromophore. The ethoxy group (auxochrome) and chloro group will cause a bathochromic shift relative to unsubstituted nitrobenzene. The n → π* transition of the nitro group is often a weaker, longer-wavelength shoulder.[3]
2-Chloro-3-nitrophenol[2] 254, 346 π → π, n → πThe hydroxyl group is a strong auxochrome. When deprotonated in a basic solution to form the phenoxide ion, the λmax would shift significantly to a longer wavelength (~400 nm) due to increased electron donation into the ring, a useful diagnostic test.
4-Chloro-3-nitroanisole (Predicted) ~250-260, ~320-340π → π, n → πThe spectral profile is expected to be very similar to its ethoxy counterpart. The slightly different inductive effect of methoxy vs. ethoxy would likely result in only a minor (1-2 nm) difference in λmax, which is often within experimental variance.

Trustworthiness: The position of the λmax provides a reliable fingerprint of the conjugated system. A significant deviation from the predicted values would suggest an incorrect substitution pattern or the presence of an unexpected chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. Three key pieces of information are extracted:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups "deshield" a nucleus, moving its signal downfield (higher ppm), while electron-donating groups "shield" it, moving it upfield (lower ppm).

  • Integration: The area under a ¹H signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from spin-spin coupling between adjacent, non-equivalent nuclei, providing direct information about atomic connectivity.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as a reference (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H spectra are acquired first, followed by ¹³C and potentially 2D correlation experiments (like COSY or HSQC) if needed for complex structures.

¹H NMR: Proton Environments and Connectivity

The substitution pattern on the aromatic ring creates a unique set of signals for the aromatic, ethoxy, methoxy, and hydroxyl protons.

Compound Proton Assignment Predicted/Observed δ (ppm) Multiplicity Integration
2-Chloro-1-ethoxy-3-nitrobenzene -O-CH₂-CH₃~1.45Triplet (t)3H
-O-CH₂-CH₃~4.20Quartet (q)2H
Aromatic H's~7.20 - 7.80Complex Multiplets (m)3H
4-Chloro-3-nitroanisole[1] -O-CH₃3.95Singlet (s)3H
Aromatic H's7.05 - 7.65Multiplets (m)3H
2-Chloro-3-nitrophenol[2] -OH~5.5-6.5 (variable)Broad Singlet (br s)1H
Aromatic H's7.15 - 7.60Multiplets (m)3H

Comparative Insights:

  • Ethoxy vs. Methoxy: The ethoxy group in the target compound is clearly identified by its characteristic triplet-quartet pattern, a signature absent in the methoxy analog which shows a sharp singlet for its three equivalent protons.

  • Hydroxyl Proton: The phenolic -OH proton is a broad singlet whose chemical shift is highly dependent on concentration and solvent. It can also be exchanged with D₂O, causing the peak to disappear, a classic confirmatory test.

  • Aromatic Region: The chemical shifts of the three aromatic protons in each compound are dictated by the combined electronic effects of the substituents. The powerful electron-withdrawing nitro group will deshield ortho and para protons significantly, pushing them downfield.

Caption: Key ¹H NMR correlations for 2-chloro-1-ethoxy-3-nitrobenzene.

¹³C NMR: The Carbon Skeleton

¹³C NMR provides a direct count of the number of unique carbon atoms and information about their chemical environment.

Compound Carbon Assignment Predicted/Observed δ (ppm) Causality and Insights
2-Chloro-1-ethoxy-3-nitrobenzene -O-CH₂-CH₃~15Aliphatic carbons are highly shielded and appear upfield.
-O-CH₂-CH₃~65The carbon attached to oxygen is deshielded.
Aromatic C's~115 - 155Six distinct signals are expected for the six unique aromatic carbons. The carbon bearing the NO₂ group (C-NO₂) will be highly deshielded, while the carbon bearing the ethoxy group (C-O) will also be downfield. The C-Cl carbon's shift is also characteristic.
4-Chloro-3-nitroanisole[1] -O-CH₃~57The methoxy carbon.
Aromatic C's~110 - 160The different substitution pattern leads to a completely different set of chemical shifts for the aromatic carbons compared to the target compound, providing a definitive fingerprint of the isomer.
2-Chloro-3-nitrophenol[2] Aromatic C's~115 - 158No aliphatic signals are present. The chemical shifts of the aromatic carbons will differ from the ether analogs due to the electronic influence of the -OH group.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the characterization of 2-chloro-1-ethoxy-3-nitrobenzene. Through a multi-technique approach and a comparative analysis with its methoxy and hydroxyl analogs, we have demonstrated the following key takeaways:

  • FT-IR spectroscopy rapidly confirms the presence of the essential nitro, aromatic, and ether functional groups and crucially distinguishes the target compound from its phenolic analog by the absence of a hydroxyl stretch.

  • UV-Vis spectroscopy probes the conjugated π-electron system, with the λmax values being characteristic of the substituted nitrobenzene chromophore.

  • NMR spectroscopy (¹H and ¹³C) offers the most definitive structural evidence, mapping the complete carbon-hydrogen framework. The unique triplet-quartet signature of the ethoxy group in the ¹H NMR spectrum is a key identifier that distinguishes it from the methoxy singlet in 4-chloro-3-nitroanisole.

By understanding the causality behind the observed spectral data—the inductive and resonance effects of substituents, vibrational modes of bonds, and electronic transitions—researchers can move from simple data collection to confident and insightful structural elucidation.

References

  • Title: 4-Chloro-3-nitroanisole Source: PubChem, National Institutes of Health URL: [Link]

  • Title: SUPPLEMENTARY DATA - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-(2-Chloroethoxy)-3-nitrobenzene Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Phenol, 2-chloro-3-nitro- Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-chloro-1-methoxy-3-nitrobenzene Source: PubChemLite URL: [Link]

  • Title: Interpreting UV-Vis Spectra Source: University of Toronto Scarborough URL: [Link]

Sources

Validation

Bioactivity Comparison Guide: 2-Chloro-1-ethoxy-3-nitrobenzene Scaffolds vs. APR-246 in Mutant p53 Reactivation

Executive Summary The transition from broad-spectrum electrophilic modifiers to precision structural chaperones represents a critical evolution in targeted oncology. The TP53 tumor suppressor is mutated in approximately...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum electrophilic modifiers to precision structural chaperones represents a critical evolution in targeted oncology. The TP53 tumor suppressor is mutated in approximately 50% of human cancers, often resulting in protein destabilization and loss of function.

As a Senior Application Scientist evaluating novel therapeutics, I have structured this guide to objectively compare the bioactivity of a novel class of mutation-specific chaperones—synthesized from the 2-chloro-1-ethoxy-3-nitrobenzene scaffold—against the clinical benchmark APR-246 (Eprenetapopt) . This guide details their mechanistic divergence, comparative performance metrics, and the self-validating experimental workflows required to verify their distinct modes of action.

Mechanistic Divergence: Covalent Modification vs. Structural Chaperoning

Understanding the causality behind a compound's bioactivity requires analyzing its molecular interaction with the target.

APR-246 (Eprenetapopt): APR-246 is a prodrug that converts intracellularly into methylene quinuclidinone (MQ), a highly reactive Michael acceptor. MQ covalently binds to exposed cysteine residues (primarily C124 and C277) in the core domain of mutant p53, forcing a conformational shift that restores wild-type-like transcription [2]. However, this electrophilic nature leads to significant off-target effects, most notably the depletion of cellular glutathione (GSH) and the inhibition of Thioredoxin Reductase 1 (TrxR1), resulting in massive Reactive Oxygen Species (ROS) accumulation [3].

2-Chloro-1-ethoxy-3-nitrobenzene Derivatives: Recent advancements detailed in patent WO2024120471A1 utilize 2-chloro-1-ethoxy-3-nitrobenzene as a critical building block to synthesize highly specific, non-covalent chaperones targeting the p53-Y220C mutation [1]. The Y220C mutation creates a unique, temperature-sensitive hydrophobic crevice on the protein surface. The ethoxy and chloro substituents of this scaffold provide the precise steric bulk and electronegativity required to anchor deeply into this pocket. By binding non-covalently, these derivatives thermodynamically stabilize the folded state of p53 without triggering the redox-related toxicities associated with Michael acceptors.

G MutP53 Mutant p53 (Unfolded) Covalent Covalent Binding (C124/C277) MutP53->Covalent Chaperone Non-Covalent Binding (Y220C Crevice) MutP53->Chaperone APR APR-246 (Prodrug) MQ MQ (Michael Acceptor) APR->MQ Conversion MQ->Covalent ROS ROS Accumulation & TrxR1 Inhibition MQ->ROS Off-target Folded Reactivated WT-like p53 Covalent->Folded Scaffold 2-Chloro-1-ethoxy-3-nitrobenzene Derivatives Scaffold->Chaperone Chaperone->Folded Apoptosis Target Gene Activation (PUMA, BAX) -> Apoptosis Folded->Apoptosis

Fig 1: Mechanistic divergence between covalent APR-246 and non-covalent 2-chloro-1-ethoxy scaffolds.

Bioactivity & Performance Comparison

To objectively evaluate these compounds, we must look beyond basic IC50 values and assess their specificity, mechanism of action, and off-target liabilities. The table below summarizes the comparative bioactivity profiles.

Parameter2-Chloro-1-ethoxy-3-nitrobenzene DerivativesAPR-246 (Eprenetapopt)
Target Specificity Highly specific to p53-Y220C mutantBroad-spectrum (various p53 mutants, p63, p73)
Binding Mechanism Non-covalent structural chaperoneCovalent modifier (Michael addition)
Thermodynamic Stabilization (ΔTm) High (ΔTm > 2.5°C for Y220C)Moderate (Dependent on cysteine accessibility)
Redox Interference NegligibleHigh (Depletes GSH, inhibits TrxR1)
Off-Target Cytotoxicity Low (Minimal effect on p53-null cells)High (ROS-mediated toxicity in p53-null cells)
Development Stage Preclinical / Early DiscoveryClinical (Phase II/III)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives and isolate the true mechanism of action.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: Prove direct, non-covalent thermostabilization of the p53-Y220C core domain.

  • Protein Preparation: Dilute purified p53-Y220C core domain to a final concentration of 2 µM.

    • Causality: 2 µM provides an optimal signal-to-noise ratio for the fluorescent dye without causing aggregation-induced baseline fluorescence.

  • Buffer Selection: Prepare a buffer of 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.

    • Causality: TCEP is strictly chosen over DTT. DTT contains free thiols that will react with Michael acceptors like APR-246, neutralizing the drug before it reaches the protein and creating a false negative. Furthermore, HEPES is used because its pKa is temperature-stable, whereas Tris undergoes temperature-dependent pH shifts that artificially alter protein stability during the thermal melt.

  • Dye Addition: Add Sypro Orange dye to a final concentration of 5x.

    • Causality: Sypro Orange is environmentally sensitive; its fluorescence is quenched in aqueous environments but spikes dramatically when it binds to the hydrophobic patches exposed during protein unfolding.

  • Thermal Ramp: Subject the plate to a thermal gradient from 20°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Control: Run a parallel assay using Wild-Type (WT) p53.

    • Validation Logic: A true 2-chloro-1-ethoxy-3-nitrobenzene-derived chaperone will significantly increase the melting temperature (Tm) of the Y220C mutant but have zero effect on WT p53, proving mutation-specific engagement.

Protocol 2: Isogenic Cell Viability & ROS Profiling

Objective: Differentiate purely structural p53 reactivation from ROS-induced cytotoxicity.

  • Cell Seeding: Plate NUGC-3 cells (endogenous p53-Y220C) and HCT116 p53-/- cells (null control) at 5,000 cells/well in 96-well plates.

    • Causality: Using an isogenic or null-matched system isolates p53-dependent efficacy from generalized, off-target cytotoxicity.

  • Compound Treatment: Treat cells with a dose-response gradient of the test compounds (0.1 µM to 50 µM). In parallel wells, co-treat with 5 mM N-acetylcysteine (NAC).

    • Causality: NAC is a potent ROS scavenger. If a compound's cytotoxicity is rescued by NAC (as is universally seen with APR-246), its mechanism is heavily ROS-driven. If NAC has no effect on the IC50 (as expected for the novel chaperone), the mechanism is structurally driven.

  • Viability Readout: After 72 hours, quantify ATP levels using CellTiter-Glo.

  • Self-Validation Control: Analyze the HCT116 p53-/- data.

    • Validation Logic: The novel chaperone must show no significant loss of viability in the null line. If it induces apoptosis here, the compound possesses off-target toxicity, invalidating its status as a pure p53 reactivator.

G Start Compound Validation DSF Thermal Shift Assay (DSF) Start->DSF Cell Isogenic Cell Viability Start->Cell ROS_Assay ROS Quantification Start->ROS_Assay DSF_Mech Measures ΔTm (Target Engagement) DSF->DSF_Mech Cell_P53 p53-Y220C Line (Efficacy) Cell->Cell_P53 Cell_Null p53-/- Line (Toxicity Control) Cell->Cell_Null ROS_Mech Differentiates Redox vs. Chaperone Activity ROS_Assay->ROS_Mech

Fig 2: Self-validating workflow isolating on-target chaperone activity from off-target cytotoxicity.

Conclusion

While APR-246 remains a pioneering molecule in mutant p53 reactivation, its reliance on covalent modification and ROS generation introduces complex off-target variables. Conversely, scaffolds derived from 2-chloro-1-ethoxy-3-nitrobenzene represent the next generation of precision oncology: highly specific, thermodynamically driven chaperones that restore wild-type function without disrupting cellular redox homeostasis. Rigorous, self-validating assays are paramount for drug development professionals to accurately differentiate these mechanisms during preclinical screening.

References

  • Title: WO2024120471A1 - Compounds targeting mutant of p53 Source: Google Patents / World Intellectual Property Organization URL
  • Title: Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy Source: Frontiers in Oncology URL: [Link]

  • Title: APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells Source: MDPI Cells URL: [Link]

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